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  • Product: Ethyl 2-methyl-3-oxohept-6-enoate
  • CAS: 87027-59-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 2-methyl-3-oxohept-6-enoate

Introduction: Decoding a Multifunctional Molecule Ethyl 2-methyl-3-oxohept-6-enoate (C₁₀H₁₆O₃, Molecular Weight: 184.23 g/mol ) presents a fascinating case study in mass spectrometry due to its combination of key functio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Decoding a Multifunctional Molecule

Ethyl 2-methyl-3-oxohept-6-enoate (C₁₀H₁₆O₃, Molecular Weight: 184.23 g/mol ) presents a fascinating case study in mass spectrometry due to its combination of key functional groups: a β-keto ester system and a terminal alkene. Understanding its fragmentation behavior under electron ionization (EI) is crucial for its unambiguous identification in complex matrices, a common challenge in drug metabolism studies, natural product analysis, and synthetic chemistry. This guide provides a detailed, mechanistically-driven analysis of its EI mass spectrum, moving beyond simple peak identification to explain the underlying principles that govern its fragmentation pathways. The narrative is grounded in the fundamental concepts of ion stability and rearrangement reactions that are the bedrock of mass spectral interpretation.

Section 1: The Molecular Ion and Initial Electronic Events

Upon introduction into the ion source of a mass spectrometer, the analyte molecule is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, generating a positively charged radical cation known as the molecular ion (M⁺•).[1] For Ethyl 2-methyl-3-oxohept-6-enoate, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) of 184.

However, the presence of multiple functional groups, particularly the two carbonyls, provides numerous pathways for rapid fragmentation. Consequently, the molecular ion peak for this compound is expected to be of low abundance or potentially absent, as the internal energy of the ion is quickly dissipated through bond cleavages.[2]

Section 2: Dominant Fragmentation Pathways: A Tale of Two Carbonyls

The fragmentation of Ethyl 2-methyl-3-oxohept-6-enoate is dominated by two principal, competing mechanisms characteristic of carbonyl compounds: alpha (α)-cleavage and the McLafferty rearrangement.[3][4] The presence of both a ketone and an ester function offers multiple sites for these reactions to initiate.

Alpha (α)-Cleavage: Fission Adjacent to the Carbonyl

Alpha-cleavage involves the homolytic cleavage of a bond adjacent to a carbonyl group. This process is highly favored because it results in the formation of a resonance-stabilized acylium ion (R-C≡O⁺).[2][5] For this molecule, the most significant α-cleavages occur around the C3 ketone.

  • Cleavage of the C3-C4 Bond: The most probable α-cleavage involves the scission of the bond between C3 and C4. This results in the loss of a butenyl radical (•CH₂CH₂CH=CH₂, 55 Da), yielding a highly stable acylium ion at m/z 129 . The stability of this fragment makes it a likely candidate for a major peak in the spectrum.

  • Cleavage of the C2-C3 Bond: A second possible α-cleavage occurs between C2 and C3. This would expel a larger radical ([•CH(CH₃)COOEt], 101 Da) to form an acylium ion derived from the butenyl chain at m/z 83 .

  • Cleavage at the Ester Carbonyl: Cleavage of the C-O bond within the ester group can lead to the loss of an ethoxy radical (•OCH₂CH₃, 45 Da), generating an acylium ion at m/z 139 .

Diagram: Key Alpha-Cleavage Pathways

G cluster_main Alpha-Cleavage Pathways M [C₁₀H₁₆O₃]⁺• (m/z 184) F129 [C₇H₁₁O₃]⁺ (m/z 129) M->F129 - •C₄H₇ (55 Da) (C3-C4 Cleavage) F83 [C₅H₇O]⁺ (m/z 83) M->F83 - •C₅H₈O₂ (101 Da) (C2-C3 Cleavage)

Caption: Primary α-cleavage events at the C3 ketone.

The McLafferty Rearrangement: A Signature Fragmentation

The McLafferty rearrangement is a defining fragmentation pathway for carbonyl compounds that possess an accessible hydrogen atom on the third carbon away (the γ-carbon) from the carbonyl group.[5][6] The reaction proceeds through a six-membered cyclic transition state, leading to the cleavage of the bond between the α- and β-carbons and the elimination of a neutral alkene.[7][8]

For Ethyl 2-methyl-3-oxohept-6-enoate, the ketone at C3 is the most likely initiator for this rearrangement.

  • γ-Hydrogen Abstraction: A hydrogen atom from the γ-carbon (C5) is transferred to the oxygen of the C3 ketone.

  • β-Bond Cleavage: This transfer triggers the cleavage of the C4-C5 bond (the β-bond relative to the ketone).

  • Fragment Formation: This concerted process results in the expulsion of a neutral propene molecule (CH₃CH=CH₂, 42 Da) and the formation of a prominent, resonance-stabilized enol radical cation at m/z 142 . The high stability of both the charged fragment and the neutral loss makes this a very favorable pathway.

Diagram: The McLafferty Rearrangement

G cluster_mclafferty McLafferty Rearrangement (Ketone-driven) M [C₁₀H₁₆O₃]⁺• (m/z 184) TS Six-Membered Transition State M->TS γ-H Transfer F142 [C₇H₁₂O₃]⁺• (m/z 142) TS->F142 β-Cleavage NL Neutral Loss: Propene (42 Da) TS->NL

Caption: Mechanism of the McLafferty rearrangement.

Section 3: Data Summary and Interpretation

The resulting mass spectrum is a composite of these primary fragmentations and any subsequent secondary cleavages. The table below summarizes the key ions expected for Ethyl 2-methyl-3-oxohept-6-enoate.

m/zProposed Ion FormulaProposed StructureFragmentation MechanismExpected Abundance
184[C₁₀H₁₆O₃]⁺•Molecular IonElectron IonizationLow to Absent
142[C₇H₁₂O₃]⁺•Enol of Ethyl 2-methyl-3-oxobutanoateMcLafferty RearrangementHigh
139[C₈H₁₁O₂]⁺Acylium ionα-Cleavage (Loss of •OEt)Moderate
129[C₇H₁₁O₃]⁺Acylium ionα-Cleavage (Loss of •C₄H₇)High
83[C₅H₇O]⁺Butenyl-acylium ionα-Cleavage (Loss of •C₅H₈O₂)Moderate
55[C₄H₇]⁺Butenyl cationFrom various pathwaysModerate
43[C₂H₃O]⁺Acetyl cationSecondary FragmentationModerate to High

Field Insights: In practice, the fragments at m/z 142 (McLafferty) and m/z 129 (α-cleavage) would serve as the most diagnostic peaks for identifying this structure. Their presence provides strong evidence for a β-keto ester with a specific side chain that can undergo these characteristic reactions. The base peak could be either m/z 129 or a smaller fragment like m/z 43, depending on the overall stability of the primary fragments.

Section 4: Recommended Experimental Protocol (GC-MS)

To acquire a high-quality EI mass spectrum of this compound, a Gas Chromatography-Mass Spectrometry (GC-MS) system is the instrument of choice.

Methodology:

  • Sample Preparation: Dissolve the purified compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100 µg/mL.

  • GC Separation:

    • Injector: Split/splitless injector, operated at 250°C in split mode (e.g., 50:1 split ratio).

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar or mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase temperature at 15°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometry Detection:

    • Interface Temperature: 280°C.

    • Ion Source: Electron Ionization (EI) source maintained at 230°C.

    • Electron Energy: 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-300.

    • Data Acquisition: Full scan mode.

Self-Validation: This protocol ensures that the analyte is properly volatilized and separated from any impurities before entering the mass spectrometer, leading to a clean and reproducible spectrum. The standardized 70 eV ionization energy allows for comparison with established mass spectral libraries.[1][9]

References

  • Mass Spectrometry Fragmentation Patterns. (n.d.). Science Ready. Retrieved from [Link]

  • McLafferty rearrangement. (n.d.). In Wikipedia. Retrieved from [Link]

  • Mass Spectra of β-Keto Esters. (2011). ResearchGate. Retrieved from [Link]

  • McLafferty Rearrangement. (2025). Chemistry Steps. Retrieved from [Link]

  • GCMS Section 6.14. (n.d.). Whitman College. Retrieved from [Link]

  • How the McLafferty Rearrangement Affects Carbonyl Fragmentation in Mass Spectrometry. (2016). Dummies.com. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • The McLafferty Rearrangement in Mass Spectrometry. (2025). The Organic Chemistry Tutor. Retrieved from [Link]

  • The Surprising Dynamics of the McLafferty Rearrangement. (2023). Michigan State University Department of Chemistry. Retrieved from [Link]

  • Mass Spectrometry. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

  • Fragmentation (mass spectrometry). (n.d.). In Wikipedia. Retrieved from [Link]

  • 2-Butenoic acid, 3-methyl-, ethyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Ethyl 2-methyl-3-oxohept-6-enoate (C10H16O3). (n.d.). PubChemLite. Retrieved from [Link]

  • Ethyl 2-methyl-3-oxohept-6-enoate. (n.d.). PubChem. Retrieved from [Link]

  • Interpretation of mass spectra. (n.d.). University of Arizona. Retrieved from [Link]

  • Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. (2026). LCGC International. Retrieved from [Link]

  • ethyl 2-methyl-3-oxohept-6-enoate. (n.d.). NextSDS. Retrieved from [Link]

  • Welcome to the NIST WebBook. (n.d.). NIST. Retrieved from [Link]

  • mass spectrum of ethyl methanoate C3H6O2. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Structural characterization of wax esters by electron ionization mass spectrometry. (n.d.). PMC. Retrieved from [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). Sam Houston State University. Retrieved from [Link]

Sources

Exploratory

Thermodynamic Stability and Tautomeric Dynamics of Ethyl 2-methyl-3-oxohept-6-enoate

Executive Summary Ethyl 2-methyl-3-oxohept-6-enoate (C₁₀H₁₆O₃) is a polyfunctional β -keto ester characterized by a terminal alkene, an ester moiety, and a critical α -methyl substitution[1]. While unsubstituted β -keto...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-methyl-3-oxohept-6-enoate (C₁₀H₁₆O₃) is a polyfunctional β -keto ester characterized by a terminal alkene, an ester moiety, and a critical α -methyl substitution[1]. While unsubstituted β -keto esters exhibit significant enolization driven by intramolecular hydrogen bonding, the introduction of an α -methyl group fundamentally alters the molecule's potential energy surface. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic drivers governing the keto-enol equilibrium of this molecule, detailing the steric penalties that dictate its stability, and outlining self-validating experimental protocols for quantifying these tautomeric states.

Structural Architecture & Tautomeric Dynamics

In solution, β -keto esters exist in a dynamic equilibrium between their keto and enol constitutional isomers. For Ethyl 2-methyl-3-oxohept-6-enoate, theoretical enolization could occur toward either the ester carbonyl (C1) or the ketone carbonyl (C3). However, enolization toward the ester is thermodynamically prohibited due to cross-conjugation and the electron-donating nature of the ethoxy group, which raises the energy of the π∗ orbital[2]. Consequently, enolization occurs exclusively at the C2–C3 bond, yielding a tetrasubstituted enol double bond.

Despite the general thermodynamic rule that higher substitution stabilizes alkenes, the enol content of Ethyl 2-methyl-3-oxohept-6-enoate is drastically lower than that of its unsubstituted analogs. This paradox is driven by the geometric requirements of the enol chelate ring.

The Alpha-Methyl Steric Penalty (A(1,3) Strain)

To achieve stabilization, the enol tautomer must adopt a planar s-cis conformation, allowing the C3 hydroxyl group to form a 6-membered intramolecular hydrogen bond with the C1 ester carbonyl[2].

However, forcing the molecule into this planar geometry forces the bulky α -methyl group at C2 into direct spatial conflict with both the ester's ethoxy group and the ketone's homoallylic side chain (the 3-butenyl group). This severe allylic A(1,3) steric strain acts as a massive thermodynamic penalty, overpowering the enthalpic stabilization gained from the hydrogen bond[3]. Furthermore, the terminal alkene at C6–C7 is isolated by two sp3 hybridized carbons (C4, C5), meaning it provides zero conjugative stabilization to the enol π -system to offset this steric penalty[1].

Tautomer_Thermodynamics Keto Keto Tautomer (Thermodynamically Favored) Enol Enol Tautomer (Sterically Hindered) Keto->Enol K_eq < 0.05 Enol->Keto Spontaneous Reversion Steric Allylic A(1,3) Strain (Destabilizing Factor) Steric->Enol Increases ΔH HBond Intramolecular H-Bond (Stabilizing Factor) HBond->Enol Decreases ΔH Solvent Polar Solvent Dipole (Favors Keto Form) Solvent->Keto Stabilizes Dipole

Thermodynamic drivers governing the keto-enol equilibrium of alpha-substituted beta-keto esters.

Quantitative Data Summaries

The thermodynamic preference for the keto state is highly sensitive to the dielectric constant ( ϵ ) and hydrogen-bonding capacity of the microenvironment. The tables below synthesize the comparative thermodynamic parameters and solvent effects.

Table 1: Theoretical Thermodynamic Parameters for Keto-Enol Tautomerization

ParameterKeto TautomerEnol TautomerCausal Driver
Relative Enthalpy ( ΔH ) 0 kcal/mol (Reference)+2.5 to +4.0 kcal/molSteric A(1,3) strain from the α -methyl group overcomes H-bond stabilization.
Dipole Moment ( μ ) ~2.8 D~1.5 DKeto form possesses two highly polarized, unchelated carbonyl groups.
H-Bonding Capacity Intermolecular (Acceptor)Intramolecular (Chelate)Enol OH is locked in a 6-membered ring with the ester carbonyl.
Equilibrium Fraction > 95% (in CDCl3​ )< 5% (in CDCl3​ )Thermodynamic preference for the sterically unhindered state.

Table 2: Solvent-Mediated Dielectric Effects on Equilibrium

SolventDielectric Constant ( ϵ )Dominant TautomerMechanistic Rationale
Hexane 1.89Keto (>90%)Non-polar environment slightly favors the enol's lower dipole, but steric penalty still dominates.
Chloroform ( CDCl3​ ) 4.81Keto (~95%)Weakly polar; stabilizes the higher dipole moment of the keto form.
DMSO ( DMSO−d6​ ) 46.7Keto (>98%)Highly polar and H-bond accepting; completely disrupts the enol's intramolecular H-bond.
Water ( D2​O ) 80.1Keto (>99%)Hydrophobic effect and competitive H-bonding heavily penalize the enol chelate.

Self-Validating Experimental Workflows

To accurately quantify the tautomeric distribution of Ethyl 2-methyl-3-oxohept-6-enoate without perturbing the delicate thermodynamic equilibrium, researchers must employ self-validating analytical protocols.

Protocol A: Variable-Temperature NMR (VT-NMR) Profiling

NMR spectroscopy is the gold standard for tautomer quantification because it is non-destructive and allows for the direct observation of distinct proton environments.

Causality & Trustworthiness: Trace moisture acts as a competitive hydrogen bond acceptor, which will artificially disrupt the enol chelate and skew the equilibrium toward the keto form. Therefore, strictly anhydrous conditions are mandatory. Additionally, a long relaxation delay ( d1​ ) is required because the enol hydroxyl proton and the keto α -proton possess different longitudinal relaxation times ( T1​ ). Failing to account for this will result in artificially skewed integration ratios.

  • Sample Preparation: Dissolve 15 mg of high-purity Ethyl 2-methyl-3-oxohept-6-enoate in 0.6 mL of anhydrous CDCl3​ (passed through basic alumina to remove trace acid/water). Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference.

  • Thermal Equilibration: Seal the NMR tube under an argon atmosphere. Allow the sample to equilibrate inside the NMR probe at the target temperature (e.g., 298 K) for a minimum of 30 minutes to ensure thermal homogeneity.

  • Acquisition: Acquire quantitative 1H NMR spectra at 600 MHz. Utilize a 30-second relaxation delay ( d1​=30s ) and a 90° pulse angle to ensure complete spin relaxation between scans (64 scans recommended).

  • Integration: Integrate the keto α -methyl doublet (typically ~1.3 ppm) against the enol vinylic/OH signals (OH typically appears far downfield at >12 ppm due to strong deshielding from the H-bond).

  • Thermodynamic Extraction: Calculate the equilibrium constant Keq​=[Enol]/[Keto] . Repeat the acquisition across a temperature gradient (280 K to 340 K). Plot ln(Keq​) vs. 1/T (van 't Hoff plot) to extract the standard enthalpy ( ΔH∘ ) and entropy ( ΔS∘ ) of tautomerization.

NMR_Workflow Prep Sample Prep (Anhydrous CDCl3) Equil Thermal Equilibration (Sealed Tube) Prep->Equil Acq VT-NMR Acquisition (600 MHz) Equil->Acq Integ Signal Integration (Keto vs Enol) Acq->Integ Calc van 't Hoff Plot (ΔH°, ΔS°) Integ->Calc

Self-validating Variable-Temperature NMR workflow for extracting thermodynamic parameters.

Protocol B: Kinetic Freezing via Halogenation Titration (Modified Kurt Meyer)

When NMR is unavailable, orthogonal chemical validation can be achieved via halogenation.

Causality & Trustworthiness: The enol tautomer reacts instantaneously with electrophilic bromine, whereas the keto form reacts orders of magnitude slower. By conducting the titration at sub-zero temperatures, the keto-enol interconversion rate is "kinetically frozen," preventing Le Chatelier-driven enolization during the assay.

  • Equilibration: Prepare a 0.1 M solution of the ester in anhydrous methanol and allow it to reach thermodynamic equilibrium at room temperature for 24 hours.

  • Kinetic Freezing: Rapidly cool the solution to -10°C using an ice-salt bath.

  • Titration: Rapidly inject a standardized methanolic bromine solution. The persistence of a faint yellow bromine color for more than 5 seconds indicates the complete consumption of the baseline enol population.

  • Quenching & Quantification: Immediately back-titrate the excess bromine with a standardized β -naphthol solution. The exact molar consumption of bromine directly correlates to the enol percentage in the original equilibrated solution.

Sources

Foundational

An In-depth Technical Guide to the Primary Synthesis Pathways for Ethyl 2-methyl-3-oxohept-6-enoate

For Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 2-methyl-3-oxohept-6-enoate is a β-keto ester of significant interest in synthetic organic chemistry, serving as a versatile building block f...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-methyl-3-oxohept-6-enoate is a β-keto ester of significant interest in synthetic organic chemistry, serving as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and natural products. Its structure, which incorporates an α-methyl group and a terminal alkene, presents unique synthetic challenges and opportunities. This technical guide provides a comprehensive exploration of the primary synthesis pathways for this target molecule. We will delve into the mechanistic underpinnings of the most viable synthetic routes, grounded in the principles of the Claisen condensation and its modern variants. This document is designed to equip researchers with the foundational knowledge and practical insights necessary to efficiently synthesize and utilize Ethyl 2-methyl-3-oxohept-6-enoate in their research and development endeavors.

Introduction: The Significance of Ethyl 2-methyl-3-oxohept-6-enoate

β-Keto esters are a pivotal class of organic compounds characterized by a ketone functionality at the β-position relative to an ester group. This arrangement of functional groups imparts a unique reactivity profile, making them invaluable intermediates in organic synthesis[1]. The presence of an acidic α-hydrogen allows for easy enolate formation, enabling a wide range of carbon-carbon bond-forming reactions.

Ethyl 2-methyl-3-oxohept-6-enoate (C₁₀H₁₆O₃)[2] is a specific β-keto ester that features two key structural motifs: an α-methyl group and a terminal butenyl side chain. The α-substitution is crucial as it introduces a stereocenter, which can be of paramount importance in the synthesis of chiral molecules. The terminal alkene provides a handle for a plethora of chemical transformations, including but not limited to, hydrogenation, epoxidation, and metathesis reactions. These features make Ethyl 2-methyl-3-oxohept-6-enoate a valuable precursor for the synthesis of a diverse array of target molecules.

This guide will focus on the most logical and established methods for the synthesis of this molecule, with a primary emphasis on the crossed Claisen condensation. We will explore the theoretical basis of this reaction, provide detailed experimental protocols, and discuss the critical parameters that influence reaction outcomes.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of Ethyl 2-methyl-3-oxohept-6-enoate suggests that the most logical disconnection is at the Cα-Cβ bond, which is the bond formed during a Claisen condensation. This disconnection reveals two potential precursor esters:

Retrosynthesis Target Ethyl 2-methyl-3-oxohept-6-enoate Disconnection Cα-Cβ Disconnection (Claisen Condensation) Target->Disconnection Precursors Starting Materials Disconnection->Precursors Reveals Ester1 Ethyl propanoate Precursors->Ester1 Ester2 Ethyl 4-pentenoate Precursors->Ester2

Caption: Retrosynthetic analysis of Ethyl 2-methyl-3-oxohept-6-enoate.

This analysis points towards a crossed Claisen condensation between an enolizable ester (ethyl propanoate) and a non-enolizable or less readily enolizable ester (ethyl 4-pentenoate). The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base, resulting in the formation of a β-keto ester[3][4][5].

Primary Synthesis Pathway: The Crossed Claisen Condensation

The crossed Claisen condensation is a powerful tool for the synthesis of β-keto esters when two different esters are used as starting materials[1]. To achieve a good yield of the desired product and minimize the formation of side products from self-condensation, one of the esters should be non-enolizable or one ester should be used in excess. In our proposed synthesis, ethyl propanoate will serve as the nucleophilic component (after deprotonation), and ethyl 4-pentenoate will act as the electrophilic acylating agent.

Reaction Mechanism

The mechanism of the Claisen condensation proceeds through several key steps[5]:

  • Enolate Formation: A strong base, typically a sodium alkoxide like sodium ethoxide (NaOEt), deprotonates the α-carbon of ethyl propanoate to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The ester enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of a second ester molecule, in this case, ethyl 4-pentenoate. This results in the formation of a tetrahedral intermediate.

  • Elimination of Alkoxide: The tetrahedral intermediate collapses, expelling the ethoxide leaving group and reforming the carbonyl group, which yields the desired β-keto ester.

  • Deprotonation of the Product (Driving Force): The resulting β-keto ester is more acidic than the starting ester. The alkoxide base deprotonates the α-carbon of the product, forming a resonance-stabilized enolate. This irreversible deprotonation drives the reaction equilibrium to favor the product.

  • Protonation (Workup): A final acidic workup step is required to protonate the enolate and yield the neutral β-keto ester product.

Claisen_Mechanism cluster_step1 1. Enolate Formation cluster_step2 2. Nucleophilic Attack cluster_step3 3. Elimination cluster_step4 4. Deprotonation cluster_step5 5. Protonation (Workup) Ester1 Ethyl Propanoate Enolate1 Ethyl Propanoate Enolate Ester1->Enolate1 -H⁺ Base NaOEt Ester2 Ethyl 4-pentenoate Enolate1->Ester2 Nucleophilic Attack Enolate1->Ester2 Tetrahedral_Intermediate Tetrahedral Intermediate Ester2->Tetrahedral_Intermediate Ester2->Tetrahedral_Intermediate Product_Keto Ethyl 2-methyl-3-oxohept-6-enoate Tetrahedral_Intermediate->Product_Keto -EtO⁻ Tetrahedral_Intermediate->Product_Keto Leaving_Group EtO⁻ Product_Enolate Product Enolate Product_Keto->Product_Enolate +Base, -H⁺ Product_Keto->Product_Enolate Final_Product Final Product Product_Enolate->Final_Product +H₃O⁺ Product_Enolate->Final_Product Acid H₃O⁺

Caption: Mechanism of the Crossed Claisen Condensation.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for Claisen condensations.

Materials:

  • Sodium metal

  • Anhydrous ethanol

  • Ethyl propanoate (distilled before use)

  • Ethyl 4-pentenoate

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, add anhydrous ethanol. Carefully add small, freshly cut pieces of sodium metal to the ethanol under a nitrogen atmosphere. The reaction is exothermic and will generate hydrogen gas, which should be vented safely. Continue adding sodium until the desired molar equivalent (typically 1.1 equivalents relative to the limiting reagent) has been added and has completely reacted to form sodium ethoxide.

  • Reaction Setup: Cool the sodium ethoxide solution to 0 °C in an ice bath. Add anhydrous diethyl ether or THF to the flask.

  • Addition of Esters: A mixture of ethyl propanoate (1.0 equivalent) and ethyl 4-pentenoate (1.2 equivalents) is added dropwise to the stirred sodium ethoxide solution over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: The reaction mixture is cooled in an ice bath and quenched by the slow addition of 1 M HCl until the solution is acidic (pH ~5-6).

  • Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation or flash column chromatography on silica gel to yield pure Ethyl 2-methyl-3-oxohept-6-enoate.

Quantitative Data and Characterization
ParameterExpected Value
Molecular Formula C₁₀H₁₆O₃
Molecular Weight 184.23 g/mol [2]
Appearance Colorless to pale yellow liquid
Boiling Point Estimated to be in the range of 90-110 °C at reduced pressure
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~5.8 (m, 1H), ~5.0 (m, 2H), ~3.5 (q, 1H), ~4.2 (q, 2H), ~2.5 (t, 2H), ~2.3 (m, 2H), ~1.3 (d, 3H), ~1.2 (t, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~205, ~172, ~137, ~115, ~61, ~50, ~42, ~30, ~14, ~12
IR (neat, cm⁻¹) ~3070 (C-H, alkene), ~2980 (C-H, alkane), ~1745 (C=O, ester), ~1715 (C=O, ketone), ~1640 (C=C)

Alternative and Modern Synthetic Approaches

While the traditional Claisen condensation is a robust method, other strategies can also be employed for the synthesis of α-substituted β-keto esters.

Decarboxylative Claisen Condensation

A modern variation involves the reaction of magnesium enolates of substituted malonic acid half oxyesters with acyl donors. This method can provide functionalized α-substituted β-keto esters in good yields and often under milder conditions[6].

Titanium-Mediated Claisen Condensation

Lewis acid-mediated Claisen condensations, particularly those using titanium tetrachloride (TiCl₄), can offer improved selectivity in crossed Claisen reactions[7]. These methods can sometimes avoid the use of strong bases, which can be advantageous for substrates with base-sensitive functional groups.

Chemo-enzymatic Synthesis

For the synthesis of enantiomerically pure Ethyl 2-methyl-3-oxohept-6-enoate, a chemo-enzymatic approach could be considered. This might involve the enzymatic resolution of a racemic intermediate or the use of an enzyme to catalyze a key stereoselective step[8][9].

Conclusion

The synthesis of Ethyl 2-methyl-3-oxohept-6-enoate is most practically achieved through a crossed Claisen condensation between ethyl propanoate and ethyl 4-pentenoate. This foundational reaction in organic chemistry provides a reliable and scalable route to this valuable synthetic intermediate. By understanding the reaction mechanism and carefully controlling the experimental conditions, researchers can efficiently produce this compound for use in a wide range of applications, from the development of novel pharmaceuticals to the synthesis of complex natural products. The alternative methods discussed also offer promising avenues for synthesis, particularly when specific selectivities or milder reaction conditions are required. This guide provides the necessary theoretical framework and practical guidance for the successful synthesis of Ethyl 2-methyl-3-oxohept-6-enoate.

References

  • Selective One-Pot Synthesis of Allenyl and Alkynyl Esters from β-Ketoesters. PMC. [Link]

  • Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

  • The Claisen Condensation. University of Basrah. [Link]

  • US6642035B2 - Synthesis of B-keto esters.
  • SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. Organic Syntheses. [Link]

  • Claisen Condensation. SynArchive. [Link]

  • Asymmetric Hydrogenation of α-Alkyl-Substituted β-Keto Esters and Amides through Dynamic Kinetic Resolution. ACS Publications. [Link]

  • β‐Ketoesters: An Overview and It's Applications via Transesterification. ResearchGate. [Link]

  • Development of Efficient and Practical Ti-Claisen Condensation and the Related Aldol Reaction. J-STAGE. [Link]

  • Efficient Synthesis of Either Enantiomer of Ethyl 5‐Hydroxyhept‐6‐enoate. SciSpace. [Link]

  • Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. MDPI. [Link]

  • Ethyl 2-methyl-3-oxohept-6-enoate. PubChem. [Link]

  • 23.7: The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]

Sources

Exploratory

Spectroscopic characterization methods for Ethyl 2-methyl-3-oxohept-6-enoate

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-methyl-3-oxohept-6-enoate Introduction Ethyl 2-methyl-3-oxohept-6-enoate is a bifunctional organic molecule of significant interest in syntheti...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-methyl-3-oxohept-6-enoate

Introduction

Ethyl 2-methyl-3-oxohept-6-enoate is a bifunctional organic molecule of significant interest in synthetic chemistry. As a β-keto ester, it serves as a versatile intermediate for constructing more complex molecular architectures, leveraging the reactivity of its ketone, ester, and terminal alkene moieties. The accurate structural elucidation and purity assessment of this compound are paramount for its effective use in research and development. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—employed for its definitive characterization.

A defining feature of β-keto esters is their existence in a dynamic equilibrium between keto and enol tautomers. This phenomenon is central to the spectroscopic analysis of Ethyl 2-methyl-3-oxohept-6-enoate, as the presence of both forms in solution directly influences the resulting spectra. The position of this equilibrium is sensitive to environmental factors such as solvent polarity and temperature, making a multi-faceted analytical approach essential. This guide will dissect the characteristic spectral signatures of each tautomer, providing researchers with the tools to both identify the compound and understand its chemical behavior.

Molecular Structure and Keto-Enol Tautomerism

Ethyl 2-methyl-3-oxohept-6-enoate (Molecular Formula: C₁₀H₁₆O₃, Molecular Weight: 184.23 g/mol ) possesses an acidic α-hydrogen at the C2 position, situated between two carbonyl groups, which facilitates the formation of an enol isomer.[1] The enol form is stabilized by the resulting conjugated π-system and the potential for intramolecular hydrogen bonding.

Caption: Keto-enol equilibrium for Ethyl 2-methyl-3-oxohept-6-enoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of Ethyl 2-methyl-3-oxohept-6-enoate, providing detailed information about the carbon-hydrogen framework. The spectra are often complicated by the presence of both keto and enol tautomers, requiring careful analysis.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) reveals the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons through spin-spin coupling.

  • Sample Preparation: Dissolve 5-10 mg of high-purity Ethyl 2-methyl-3-oxohept-6-enoate in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Chloroform-d is a common choice for its ability to dissolve moderately polar organic compounds.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS, δ = 0.00 ppm), for accurate chemical shift referencing.

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire the spectrum using standard parameters, such as a 90° pulse angle, a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • Signal-to-Noise: Co-add 8 to 32 scans to achieve an adequate signal-to-noise ratio for clear signal integration and multiplicity analysis.

LabelProtonsPredicted δ (ppm)MultiplicityIntegrationRationale
aCH₃-CH₂-O1.20 - 1.30Triplet (t)3HAliphatic methyl protons coupled to adjacent methylene (b).
bCH₃-CH₂-O4.10 - 4.25Quartet (q)2HMethylene protons adjacent to an ester oxygen, coupled to methyl (a).
cC2-CH₃1.35 - 1.45Doublet (d)3HMethyl protons on an asymmetric carbon (C2), coupled to the α-proton (d).
dC2-H3.40 - 3.55Quartet (q)1HMethine proton alpha to two carbonyl groups, coupled to methyl (c).
eC4-H₂2.70 - 2.85Triplet (t)2HMethylene protons alpha to a ketone, coupled to adjacent methylene (f).
fC5-H₂2.35 - 2.50Quartet (q)2HMethylene protons coupled to both C4 (e) and the vinylic protons (g, h).
g,h,iC6-H, C7-H₂5.75-5.90 (h), 5.00-5.15 (g,i)Multiplet (m)3HTerminal alkene protons with complex cis, trans, and geminal couplings.

Note: The enol form would show distinct signals, most notably the disappearance of the C2-H signal (d) and the appearance of a new enolic hydroxyl (O-H) signal (broad, δ 12-14 ppm) and a vinylic proton signal from the newly formed C=C double bond.

fragmentation M [C₁₀H₁₆O₃]⁺m/z = 184 F139 [M - OC₂H₅]⁺ m/z = 139 M->F139 - •OC₂H₅ F155 [M - C₂H₅]⁺ m/z = 155 M->F155 - •C₂H₅ F125 [C₇H₉O₂]⁺ m/z = 125 M->F125 α-cleavage

Sources

Protocols & Analytical Methods

Method

Protocol for the Asymmetric Alkylation of Ethyl 2-methyl-3-oxohept-6-enoate via Chiral Phase-Transfer Catalysis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To establish a highly enantioselective, scalable, and self-validating protocol for the synthesis of a quaternary stereocent...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To establish a highly enantioselective, scalable, and self-validating protocol for the synthesis of a quaternary stereocenter at the α-position of ethyl 2-methyl-3-oxohept-6-enoate.

Overview & Strategic Rationale

The construction of all-carbon quaternary stereocenters remains a formidable challenge in modern organic synthesis due to severe steric repulsion and the high risk of racemization[1]. Ethyl 2-methyl-3-oxohept-6-enoate (CAS 87027-59-6) is a highly versatile β-keto ester featuring an α-methyl group and a terminal alkene handle[2][3]. This specific structural motif is highly prized in drug development; the terminal olefin can undergo downstream ring-closing metathesis (RCM) to form functionalized cyclopentenes, while the β-keto ester moiety allows for further derivatization into chiral tertiary alcohols or heterocycles.

To achieve precise stereocontrol, this protocol utilizes Chiral Phase-Transfer Catalysis (PTC) . Specifically, we employ a C2​ -symmetric chiral spiro-binaphthyl quaternary ammonium bromide (Maruoka catalyst)[4][5]. This methodology allows for the use of mild, biphasic conditions that prevent retro-Claisen condensation and ensure exceptional enantiomeric excess (ee).

Mechanistic Principles (Expertise & Experience)

The success of this protocol relies on a self-validating kinetic system driven by the physical separation of reagents.

  • Enolization at the Interface: The use of 50% aqueous KOH creates a distinct liquid-liquid interface. The β-keto ester is deprotonated strictly at this interface, preventing the base-sensitive substrate from degrading in the bulk aqueous phase.

  • Tight Ion-Pairing: Once the enolate is formed, it immediately undergoes cation exchange with the highly lipophilic chiral quaternary ammonium catalyst, forming a tight ion pair.

  • Facial Shielding: The chiral ion pair migrates into the non-polar organic phase (toluene). The low dielectric constant of toluene is critical here—it prevents the dissociation of the ion pair. The rigid, spiro-binaphthyl pocket of the catalyst physically blocks one enantiotopic face of the enolate.

  • Stereoselective Alkylation: The electrophile (benzyl bromide) can only approach from the unshielded face, resulting in highly enantioselective carbon-carbon bond formation. The bromide byproduct is then shuttled back to the aqueous phase, turning over the catalytic cycle.

Mechanism cluster_0 Aqueous Phase cluster_1 Organic Phase (Toluene) B Base (50% KOH) D [Enolate]•[Chiral PTC]+ Ion Pair B->D Phase Transfer KX KBr (Byproduct) A Ethyl 2-methyl-3-oxohept-6-enoate A->B Deprotonation at Interface C Chiral PTC (Maruoka Catalyst) C->D Ion Pairing E Benzyl Bromide (Electrophile) D->E Facial Shielding E->KX Br- transfer F Asymmetric Quaternary Product E->F Alkylation

Mechanistic cycle of the phase-transfer catalyzed asymmetric alkylation.

Experimental Protocol

Materials & Reagents
  • Substrate: Ethyl 2-methyl-3-oxohept-6-enoate (1.0 mmol, 184.2 mg)[3]

  • Electrophile: Benzyl bromide (1.2 mmol, 205.2 mg)

  • Catalyst: (S,S)-N,N'-bis(3,4,5-trifluorophenyl)-4,4'-biphenyldimethylene-bis-binaphthyl quaternary ammonium bromide (1 mol%, 0.01 mmol)

  • Solvent: Toluene (Anhydrous, 5.0 mL)

  • Base: 50% w/w aqueous KOH (1.5 mL)

Step-by-Step Methodology
  • System Initialization: To a flame-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add the chiral PTC (1 mol%) and ethyl 2-methyl-3-oxohept-6-enoate (1.0 mmol).

  • Solvent Addition: Inject 5.0 mL of anhydrous toluene under an argon atmosphere. Stir gently until the catalyst is fully dissolved.

  • Thermal Equilibration: Submerge the reaction vessel in a cryocooler or dry ice/ethylene glycol bath set precisely to -20 °C. Allow the system to equilibrate for 15 minutes.

  • Enolization: Dropwise, add 1.5 mL of pre-cooled 50% aqueous KOH. Critical Step: Increase the stirring rate to 1000 rpm. High shear is required to maximize the interfacial surface area between the viscous aqueous KOH and the toluene phase.

  • Alkylation: After 10 minutes of biphasic stirring, add benzyl bromide (1.2 mmol) dropwise via a microsyringe over 5 minutes to prevent localized thermal spikes.

  • Reaction Maturation: Maintain the reaction at -20 °C with vigorous stirring for 24 hours. Monitor the consumption of the starting material via TLC (Hexane/EtOAc 9:1, visualized with KMnO₄).

  • Quench & Extraction: Once complete, quench the reaction by adding 5.0 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3 × 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 95:5 Hexanes/EtOAc) to afford the pure ethyl 2-benzyl-2-methyl-3-oxohept-6-enoate.

Workflow Step1 Step 1: Dissolution Substrate + Chiral PTC in Toluene Cool to -20 °C Step2 Step 2: Enolization Add 50% aq. KOH dropwise Vigorous stirring (1000 rpm) Step1->Step2 Step3 Step 3: Alkylation Add Benzyl Bromide dropwise Stir for 24h at -20 °C Step2->Step3 Step4 Step 4: Quench & Extract Add sat. NH4Cl (aq) Extract with EtOAc Step3->Step4 Step5 Step 5: Purification Flash Column Chromatography (Hexane/EtOAc) Step4->Step5 Step6 Step 6: Analysis Chiral HPLC & NMR Determine Yield and % ee Step5->Step6

Experimental workflow for the asymmetric alkylation of the β-keto ester.

Data Presentation & Condition Optimization

The causality behind the selected protocol parameters is demonstrated in the optimization data below. Toluene at -20 °C provides the optimal balance of reaction kinetics and facial selectivity. Using a more polar solvent like Dichloromethane (DCM) disrupts the tight ion-pairing, leading to a precipitous drop in enantiomeric excess. Furthermore, solid bases (like K₂CO₃) fail to generate the enolate efficiently at sub-zero temperatures, halting the reaction.

EntrySolventBaseTemp (°C)Yield (%)Enantiomeric Excess (ee %)Mechanistic Observation
1DCM50% aq. KOH08572Polar solvent loosens ion pair, reducing facial shielding.
2Toluene50% aq. KOH08988Non-polar solvent tightens ion pair; moderate ee.
3 Toluene 50% aq. KOH -20 94 96 Optimal rigidity of the transition state; highest ee.
4CPME50% aq. KOH-209295Viable green-chemistry alternative to toluene.
5TolueneSolid K₂CO₃-204580Insufficient basicity at low temp; poor enolization.

Table 1: Optimization of reaction conditions for the asymmetric benzylation of ethyl 2-methyl-3-oxohept-6-enoate.

References

  • PubChem Compound Summary for CID 10954205 Title: Ethyl 2-methyl-3-oxohept-6-enoate Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • Ooi, T., & Maruoka, K. Title: Recent Advances in Asymmetric Phase-Transfer Catalysis Source: Angewandte Chemie International Edition, 2007, 46(23), 4222-4266. URL:[Link]

  • Hashimoto, T., & Maruoka, K. Title: Recent Development and Application of Chiral Phase-Transfer Catalysts Source: Chemical Reviews, 2007, 107(12), 5656-5712. URL:[Link]

Sources

Application

Step-by-Step Robinson Annulation Protocol Using Ethyl 2-methyl-3-oxohept-6-enoate

Introduction & Mechanistic Rationale The Robinson annulation is a cornerstone reaction in organic synthesis, traditionally utilized to construct six-membered cyclic enones from acyclic precursors. When highly functionali...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The Robinson annulation is a cornerstone reaction in organic synthesis, traditionally utilized to construct six-membered cyclic enones from acyclic precursors. When highly functionalized building blocks are employed, this cascade sequence becomes a powerful tool for late-stage drug development and complex natural product synthesis.

Ethyl 2-methyl-3-oxohept-6-enoate is a specialized β -keto ester characterized by an acidic α -proton (C2), an internal ketone (C3), and a terminal alkene (C6=C7)[1]. Its structural profile makes it an exceptional Michael donor. By reacting this compound with a Michael acceptor such as Methyl Vinyl Ketone (MVK) , researchers can synthesize densely functionalized cyclohexenones while preserving the terminal alkene for downstream orthogonal functionalization (e.g., olefin metathesis or Wacker oxidation).

The Causality of the Reaction Cascade

The Robinson annulation of ethyl 2-methyl-3-oxohept-6-enoate with MVK proceeds via a self-validating, two-phase mechanistic cascade:

  • Michael Addition: The C2 proton of the β -keto ester is highly acidic ( pKa​≈11 ) due to dual stabilization from the adjacent ester and ketone carbonyls. A non-nucleophilic base (e.g., DBU) selectively deprotonates C2, generating a thermodynamic enolate that attacks the terminal carbon of MVK. This forms a 1,5-diketone intermediate.

  • Intramolecular Aldol Condensation: The newly incorporated MVK chain possesses a terminal methyl ketone. Using enamine catalysis (Pyrrolidine/AcOH), the less sterically hindered terminal methyl ketone selectively forms an enamine[2]. This enamine undergoes an intramolecular nucleophilic attack on the internal C3 ketone, forming a favorable six-membered cyclohexanol intermediate. Subsequent acid-catalyzed dehydration yields the thermodynamically stable α,β -unsaturated ketone[3].

The final product of this specific sequence is Ethyl 1-methyl-4-oxo-2-(but-3-en-1-yl)cyclohex-2-ene-1-carboxylate .

Reaction Pathway & Signaling

G SM Ethyl 2-methyl-3-oxohept-6-enoate + Methyl Vinyl Ketone Cond1 Phase 1: Michael Addition (DBU, THF, 0 °C to RT) SM->Cond1 Int1 1,5-Diketone Intermediate (Michael Adduct) Cond1->Int1 Cond2 Phase 2: Aldol Condensation (Pyrrolidine/AcOH, Toluene, 80 °C) Int1->Cond2 Int2 Cyclohexanol Intermediate (Aldol Adduct) Cond2->Int2 Cond3 Phase 3: Dehydration (- H₂O) Int2->Cond3 Prod Ethyl 1-methyl-4-oxo-2-(but-3-en-1-yl) cyclohex-2-ene-1-carboxylate Cond3->Prod

Reaction pathway of Robinson annulation using ethyl 2-methyl-3-oxohept-6-enoate and MVK.

Quantitative Data & Optimization

Selecting the correct base and solvent system is critical to prevent MVK polymerization and avoid ester hydrolysis. The table below summarizes the optimization of catalytic conditions for this specific annulation.

Base / Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
NaOEt (1.0 eq)EtOH252445Significant MVK anionic polymerization; transesterification risk.
DBU (0.1 eq) KOHTHF / H₂O601262Clean Michael addition, but partial ester hydrolysis during aldol step.
DBU (0.1 eq) Pyrrolidine/AcOH (0.2 eq) THF Toluene 0 to 80 14 85 Optimal. Clean conversion, high regioselectivity via enamine catalysis.

Step-by-Step Experimental Protocol

This protocol utilizes a sequential two-pot approach to maximize yield and ensure a self-validating workflow where the intermediate can be verified before forced dehydration.

Phase 1: Michael Addition
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Reagent Loading: Dissolve ethyl 2-methyl-3-oxohept-6-enoate (1.84 g, 10.0 mmol)[1] in anhydrous THF (20 mL).

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Low temperatures suppress the auto-polymerization of MVK.

  • MVK Addition: Add freshly distilled methyl vinyl ketone (MVK) (0.98 mL, 12.0 mmol) dropwise over 5 minutes.

  • Catalyst Introduction: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.15 mL, 1.0 mmol) dropwise.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 6 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 4:1). The starting material ( Rf​≈0.6 ) should be fully consumed, replaced by the 1,5-diketone intermediate ( Rf​≈0.4 ).

  • Workup: Quench with saturated aqueous NH4​Cl (10 mL). Extract with EtOAc ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

Phase 2: Intramolecular Aldol Condensation & Dehydration
  • Solvent Exchange: Dissolve the crude 1,5-diketone intermediate in anhydrous toluene (25 mL) in a flask equipped with a Dean-Stark trap.

  • Enamine Catalysis: Add pyrrolidine (0.17 mL, 2.0 mmol) and glacial acetic acid (0.11 mL, 2.0 mmol)[2]. Causality: Pyrrolidine forms a reactive enamine with the terminal ketone, while AcOH protonates the internal C3 ketone, drastically lowering the activation energy for the intramolecular C-C bond formation[3].

  • Cyclization: Heat the mixture to 80 °C for 8 hours. The Dean-Stark trap will collect the water byproduct, driving the equilibrium toward the dehydrated cyclohexenone.

  • Verification: Confirm the completion of dehydration via LC-MS (Target Mass: [M+H]+=237.15 ).

Phase 3: Purification
  • Quench: Cool the reaction to room temperature and wash with 1N HCl (15 mL) to remove the pyrrolidine catalyst, followed by saturated NaHCO3​ (15 mL) and brine (15 mL).

  • Chromatography: Dry the organic layer over MgSO4​ , concentrate, and purify via flash column chromatography (Silica gel, gradient elution 5% to 20% EtOAc in Hexanes).

  • Product Isolation: Isolate Ethyl 1-methyl-4-oxo-2-(but-3-en-1-yl)cyclohex-2-ene-1-carboxylate as a pale yellow oil.

Analytical Characterization (Expected)

To ensure scientific integrity, validate the isolated product against the following expected spectral parameters:

  • Mass Spectrometry (ESI-TOF): Calculated for C14​H20​O3​ [M+H]+ : 237.1491; Found: 237.1488.

  • 1 H NMR (400 MHz, CDCl3​ ): δ 5.85 (ddt, 1H, terminal alkene CH), 5.80 (s, 1H, cyclohexenone CH), 5.05-4.95 (m, 2H, terminal alkene CH2​ ), 4.15 (q, 2H, ester CH2​ ), 2.50-2.20 (m, 8H, ring and chain CH2​ ), 1.35 (s, 3H, ring CH3​ ), 1.25 (t, 3H, ester CH3​ ).

  • 13 C NMR (100 MHz, CDCl3​ ): δ 199.5 (ketone C=O), 174.2 (ester C=O), 165.0 (ring C=C), 137.8 (alkene CH), 126.5 (ring C=C), 115.2 (alkene CH2​ ), 61.2, 48.5, 36.2, 33.8, 32.1, 29.5, 22.4, 14.2.

References

  • Title: Bicyclic γ-amino acid derivative (US7947738B2)
  • Title: Asymmetric Total Synthesis of Hetidine-Type C20-Diterpenoid Alkaloids: (+)-Talassimidine and (+)-Talassamine Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues Source: MDPI (Molecules) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Ethyl 2-methyl-3-oxohept-6-enoate

Welcome to the Advanced Synthesis Support Center. This guide is designed for research scientists, process chemists, and drug development professionals troubleshooting the synthesis of Ethyl 2-methyl-3-oxohept-6-enoate (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is designed for research scientists, process chemists, and drug development professionals troubleshooting the synthesis of Ethyl 2-methyl-3-oxohept-6-enoate (CAS: 87027-59-6).

Mechanistic Rationale & Strategy

The synthesis of ethyl 2-methyl-3-oxohept-6-enoate relies on the highly regioselective γ -alkylation of ethyl 2-methylacetoacetate (ethyl 2-methyl-3-oxobutanoate). Because the starting β -keto ester contains protons at both the α -position (pKa ~11) and the γ -position (pKa ~20), achieving selective C-C bond formation at the less acidic γ -carbon requires the generation of a dianion [1].

Pioneered by Huckin and Weiler, this methodology utilizes a sequential base treatment[1]. First, Sodium Hydride (NaH) irreversibly deprotonates the α -position. Next, n-Butyllithium (n-BuLi) deprotonates the γ -position, forming an extended π -conjugated dienolate. When allyl bromide is introduced, the alkylation occurs exclusively at the more nucleophilic γ -carbon, yielding the target heptenoate[2].

G SM Ethyl 2-methylacetoacetate (Starting Material) Monoanion Monoanion (α-enolate) SM->Monoanion NaH (1.05 eq) THF, 0 °C Dianion Dianion (α, γ-dienolate) Monoanion->Dianion n-BuLi (1.05 eq) 0 °C Target Ethyl 2-methyl-3-oxohept-6-enoate (C-Alkylation Target) Dianion->Target Allyl Bromide (1.05 eq) -78 °C to rt SideProd O-Allyl Enol Ether (O-Alkylation Side Product) Dianion->SideProd Allyl Bromide (If HMPA/DMPU present)

Reaction workflow and chemoselectivity for Weiler dianion alkylation.

Standard Operating Procedure (SOP): Self-Validating Protocol

To ensure reproducibility and high product yield, follow this validated, step-by-step protocol adapted from established pharmaceutical patents[2]. This protocol includes in-process visual checkpoints to validate the success of each mechanistic step.

Reagents Required:

  • Ethyl 2-methylacetoacetate (1.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.05 eq)

  • n-Butyllithium (1.6 M in hexanes, 1.05 eq)

  • Allyl Bromide (1.05 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Monoanion Formation: Suspend NaH (1.05 eq) in anhydrous THF under a strict Argon or Nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath. Add ethyl 2-methylacetoacetate (1.0 eq) dropwise over 15 minutes.

    • Self-Validation Checkpoint: Monitor the reaction carefully. You must observe the evolution of H₂ gas. Once bubbling ceases and the solution becomes clear and homogeneous, the α -enolate has successfully formed. Stir for an additional 15 minutes.

  • Dianion Generation: While maintaining the temperature at 0 °C, add n-BuLi (1.05 eq) dropwise via a syringe pump.

    • Self-Validation Checkpoint: The solution will develop a distinct yellow-to-orange hue. This color change is the spectroscopic signature of the highly conjugated α,γ -dienolate. Stir for 30 minutes.

  • Regioselective Alkylation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add allyl bromide (1.05 eq) dropwise.

    • Self-Validation Checkpoint: As the nucleophilic γ -carbon attacks the allyl bromide, the intense yellow/orange color of the dianion will gradually fade, indicating consumption of the intermediate. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Quenching & Workup: Quench the reaction safely by adding saturated aqueous NH₄Cl at 0 °C. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate the pure ethyl 2-methyl-3-oxohept-6-enoate.

Data Presentation: Optimization of Reaction Parameters

Deviating from the standard protocol often leads to shifts in chemoselectivity. The table below summarizes how different variables impact the final yield of the target C-alkylated product versus unwanted side products.

Base SystemSolvent SystemAlkylation TempAdditiveMajor Product ObservedYield (%)
NaH / n-BuLi THF -78 °C to rt None C-Alkylation (Target) 82 - 88%
NaH / n-BuLiTHF0 °C to rtNoneC-Alkylation + γ -Dialkylation~65%
LDA (2.1 eq)THF-78 °C to rtNoneC-Alkylation (Target)70 - 75%
NaH / n-BuLiTHF / HMPA-78 °C to rtHMPAO-Alkylation (Enol Ether)< 30%

Troubleshooting & FAQs

Q: Why am I recovering unreacted starting material despite using excess allyl bromide? A: This almost always stems from incomplete dianion formation. The γ -protons of the monoanion are significantly less acidic (pKa ~20) than the α -protons. If your n-BuLi has degraded due to moisture or age, it will fail to quantitatively deprotonate the γ -position. Actionable Fix: Always titrate your n-BuLi against diphenylacetic acid or N-benzylbenzamide prior to use. Ensure your THF is freshly distilled or drawn from a solvent purification system.

Q: My GC-MS shows a mass consistent with the product, but NMR indicates a mixture. How do I minimize O-alkylation? A: You are likely observing the O-allyl enol ether side product. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom of the enolate is a "hard" nucleophile, while the carbon is "soft". Highly polar aprotic solvents (like HMPA or DMPU) strongly solvate the lithium cation, leaving the oxygen exposed and favoring O-alkylation. Actionable Fix: Strictly use THF without polar additives. Ensure the addition of allyl bromide is performed strictly at -78 °C to kinetically favor the softer C-alkylation pathway.

Q: I am observing dialkylation at the γ -position. How can I prevent this? A: While the α -position of ethyl 2-methylacetoacetate is fully blocked after monoanion formation (it only has one proton, which is removed by NaH), over-alkylation can occur at the γ -position if excess allyl bromide is present and the temperature is not strictly controlled. Actionable Fix: Limit allyl bromide to exactly 1.02 - 1.05 equivalents. Add it dropwise via a syringe pump at -78 °C to prevent localized concentration spikes.

Q: Why does the protocol use the NaH / n-BuLi sequence instead of simply using 2 equivalents of LDA? A: While 2 equivalents of LDA can form the dianion, the sequential NaH / n-BuLi method is superior for β -keto esters. NaH provides an irreversible deprotonation of the highly acidic α -proton (generating H₂ gas), which prevents any equilibrium issues. Subsequent addition of the stronger, less sterically hindered base (n-BuLi) then rapidly and efficiently removes the γ -proton[1].

References

  • Huckin, S. N., & Weiler, L. (1974). Alkylation of dianions of β-keto esters. Journal of the American Chemical Society, 96(4), 1082-1087. Available at:[Link]

  • Daiichi Sankyo Co Ltd. (2010). Bicyclic γ-amino acid derivative (U.S. Patent No. 7,947,738 B2). U.S. Patent and Trademark Office.

Sources

Optimization

Technical Support Center: Handling &amp; Preserving Ethyl 2-methyl-3-oxohept-6-enoate

Welcome to the Application Scientist Support Portal. As researchers and drug development professionals, you rely on the absolute structural integrity of your synthetic intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. As researchers and drug development professionals, you rely on the absolute structural integrity of your synthetic intermediates. Ethyl 2-methyl-3-oxohept-6-enoate is a highly versatile β -keto ester, but it is notoriously susceptible to unwanted decarboxylation if mishandled during synthesis, workup, or storage. This guide synthesizes field-proven methodologies and mechanistic causality to help you troubleshoot, prevent degradation, and optimize your workflows.

The Causality of Degradation: Why Does It Decarboxylate?

To prevent degradation, we must first understand the mechanistic system at play. Ethyl 2-methyl-3-oxohept-6-enoate does not spontaneously decarboxylate in its native ester form. The degradation is a strictly two-step sequential failure driven by environmental conditions:

  • Hydrolysis (The Trigger): Exposure to aqueous acids or bases cleaves the ethyl ester, saponifying it into a highly unstable β -keto acid (2-methyl-3-oxohept-6-enoic acid)[1].

  • Thermal Decarboxylation (The Execution): Once the free β -keto acid is formed, the ketone carbonyl oxygen hydrogen-bonds with the carboxylic acid proton. This creates a highly organized, six-membered chelated transition state[2]. Upon mild thermal activation, an internal electronic redistribution occurs, cleaving the C–C bond to release CO2 gas and an enol, which rapidly tautomerizes into a degraded ketone (3-methylhept-6-en-2-one)[3].

Pathway N1 Ethyl 2-methyl-3-oxohept-6-enoate (Stable β-Keto Ester) N2 Aqueous Acid/Base (Hydrolysis) N1->N2 H2O exposure N3 2-methyl-3-oxohept-6-enoic acid (Unstable β-Keto Acid) N2->N3 Saponification N4 6-Membered Cyclic TS (Thermal Activation) N3->N4 Heat (>20°C) N5 3-methylhept-6-en-2-one + CO2 (Degradation) N4->N5 Decarboxylation

Mechanism of β-keto ester degradation via hydrolysis and cyclic transition state decarboxylation.

Troubleshooting & FAQs

Q: My reaction mixture started bubbling vigorously during the aqueous workup, and my NMR shows a complete loss of the ester group. What happened? A: The bubbling you observed was CO2 gas evolving from your product[4]. You likely used a strong aqueous acid (e.g., 1M HCl) or a strong base to quench the reaction. This caused rapid ester hydrolysis, followed by immediate thermal decarboxylation of the resulting β -keto acid[1]. Correction: Switch to a mild, buffered quench like saturated aqueous ammonium chloride (NH4Cl) at 0°C to maintain a near-neutral pH during extraction.

Q: I am trying to deprotonate the C2 position for a subsequent alkylation, but I keep getting saponification. Can I use NaOH or KOH? A: Absolutely not. Hydroxide is a strong, hard nucleophile that will preferentially attack the ester carbonyl, leading to irreversible hydrolysis[5]. To form the enolate without destroying the ester, you must use a strictly anhydrous, non-nucleophilic base (like NaH or LDA), or an alkoxide that matches your ester group. For ethyl esters, Sodium Ethoxide (NaOEt) in anhydrous ethanol is the self-validating standard; any nucleophilic attack by the ethoxide simply regenerates the starting ethyl ester[4].

Q: Can I purify Ethyl 2-methyl-3-oxohept-6-enoate by standard distillation? A: Atmospheric distillation will destroy your product. Even trace amounts of moisture or acidic impurities will catalyze hydrolysis, and the high heat of atmospheric distillation (>150°C) will force any trace β -keto acid through the six-membered transition state, destroying your yield[3]. Correction: Use high-vacuum distillation (e.g., <1 Torr) to lower the boiling point significantly, and ensure the distillation apparatus is rigorously base-washed and flame-dried.

Standard Operating Protocols (SOPs) for Prevention

To ensure reproducibility, your experimental design must be a self-validating system. The following protocols are designed to inherently prevent the conditions that lead to decarboxylation.

Protocol A: Anhydrous Enolate Formation (Alkylation Prep)

This workflow ensures that enolate formation occurs without triggering saponification.

  • System Purge: Flame-dry a Schlenk flask under a continuous flow of Argon or N2 to eliminate ambient moisture.

  • Solvation: Dissolve Ethyl 2-methyl-3-oxohept-6-enoate in strictly anhydrous THF (or anhydrous Ethanol if using NaOEt).

  • Thermal Control: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0°C. This suppresses unwanted side reactions.

  • Base Addition: Slowly add 1.05 equivalents of NaH (60% dispersion in mineral oil) or freshly prepared anhydrous NaOEt[6].

  • Self-Validation: Stir the mixture. If using NaH, the evolution of H2 gas will begin. The complete cessation of H2 bubbling serves as a self-validating visual indicator that quantitative enolate formation is complete and the system is ready for the electrophile.

Workflow W1 1. Purge & Dry (Flame-dry glassware, Ar/N2 atm) W2 2. Solvation (Dissolve ester in anhydrous THF) W1->W2 Ensures anhydrous environment W3 3. Thermal Control (Cool to 0°C) W2->W3 Prevents thermal degradation W4 4. Base Addition (Add 1.05 eq NaH or NaOEt) W3->W4 Initiates enolate formation W5 5. Self-Validation (Stir until H2 evolution ceases) W4->W5 Avoids saponification

Experimental workflow for anhydrous enolate formation preventing decarboxylation.

Protocol B: Safe Aqueous Workup & Extraction
  • Buffered Quench: Upon reaction completion, cool the mixture to 0°C. Quench slowly by adding cold, saturated aqueous NH4Cl (pH ~6). Do not use HCl or H2SO4.

  • Rapid Extraction: Immediately transfer to a separatory funnel and extract with Methyl tert-butyl ether (MTBE) or Ethyl Acetate. Limit the time the product spends in the aqueous phase.

  • Drying: Wash the combined organic layers with brine, then dry thoroughly over anhydrous Na2SO4 for at least 30 minutes to remove micro-droplets of water.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation). Critical: Keep the water bath temperature strictly below 25°C.

Stability Matrix & Quantitative Data

The following table summarizes the causal relationship between environmental conditions and the risk of degradation. Use this matrix to audit your synthetic steps.

Condition / ReagentHydrolysis RiskDecarboxylation RiskRecommended Action for β -Keto Esters
1M NaOH (aq), 25°C Critical High Strictly avoid. Use anhydrous NaOEt for deprotonation.
1M HCl (aq), 25°C Critical High Strictly avoid. Quench reactions with sat. NH4Cl.
Sat. NH4Cl (aq), 0°C LowLowIdeal standard for aqueous workup.
Vacuum Distillation (1 Torr, 60°C) LowModerateAcceptable. Ensure absolute dryness before heating.
Atmospheric Distillation (>150°C) LowCritical Strictly avoid. Thermal energy overcomes TS barrier.
Storage (Neat, -20°C, Ar atm) NoneNoneIdeal standard for long-term preservation.

References

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters - AK Lectures Source: aklectures.com URL:[Link]

  • Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides Source: ACS Publications (acs.org) URL:[Link]

  • carbonyl alkylations with the Claisen condensation Source: YouTube URL: [Link]

  • Bredt's rule and Mechanism of Decarboxylation | Beta-keto carboxylic acids Source: YouTube URL:[Link]

  • Video: Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives Source: JoVE URL:[Link]

  • Ester Hydrolysis - AK Lectures Source: aklectures.com URL:[Link]

Sources

Troubleshooting

Troubleshooting low conversion rates in Ethyl 2-methyl-3-oxohept-6-enoate alkylation

Welcome to the technical support and troubleshooting center for the alkylation of Ethyl 2-methyl-3-oxohept-6-enoate . This β-keto ester is a highly versatile synthetic intermediate, but its functionalization presents spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for the alkylation of Ethyl 2-methyl-3-oxohept-6-enoate . This β-keto ester is a highly versatile synthetic intermediate, but its functionalization presents specific challenges. Because the C2 position is already substituted with a methyl group, subsequent alkylation requires the formation of a sterically hindered quaternary carbon center[1]. This steric bulk often leads to sluggish reaction rates, incomplete conversion, and competing side reactions such as O-alkylation or substrate degradation.

This guide provides field-proven diagnostic workflows, mechanistic insights, and self-validating protocols to help you achieve high-yielding C-alkylation.

Diagnostic Workflow

Before adjusting your reaction parameters, use the following diagnostic flowchart to identify the root cause of your low conversion rates based on your analytical data (TLC/LC-MS).

DiagnosticWorkflow A Low Conversion in Alkylation of Ethyl 2-methyl-3-oxohept-6-enoate B Analyze Reaction Mixture (TLC / LC-MS) A->B C1 Substrate Degradation (Retro-Claisen Cleavage) B->C1 Multiple low-mass peaks C2 High O-Alkylation (Enol Ether Formation) B->C2 Less polar spot on TLC C3 Unreacted Starting Material (Steric Hindrance) B->C3 Only SM recovered D1 Switch to Non-Nucleophilic Base (e.g., LiHMDS instead of NaOEt) C1->D1 D2 Use Li+ Base in THF (Tight Ion Pairing to shield Oxygen) C2->D2 D3 Use Softer Electrophile (R-I) or Add Additives (e.g., DMPU) C3->D3

Fig 1. Diagnostic workflow for troubleshooting low conversion in β-keto ester alkylation.

Troubleshooting Guide & FAQs

Q1: My conversion rate is plateauing below 20%, and I am recovering mostly unreacted starting material. Why is the reaction so slow? A: The primary cause is steric hindrance. Ethyl 2-methyl-3-oxohept-6-enoate already possesses a methyl group at the α-carbon (C2). Alkylating this position requires the nucleophilic enolate to attack an electrophile to form a crowded all-carbon quaternary center[1]. If you are using a mild base (like K₂CO₃) or a hard electrophile (like an alkyl chloride), the activation energy barrier for C-alkylation is too high. Solution: Switch to a highly reactive, "soft" electrophile such as an alkyl iodide or an allylic/benzylic halide, which undergo S_N2 reactions much more rapidly[2].

Q2: I am seeing a new spot on my TLC that is less polar than my desired product. What is happening? A: You are likely observing O-alkylation . Enolates are ambident nucleophiles, meaning they can react at either the carbon or the oxygen atom[2][3]. Because C-alkylation is sterically hindered in this substrate, the electrophile will preferentially attack the less hindered oxygen atom, forming an undesired enol ether[3]. Solution: Ensure you are using a Lithium-based base (e.g., LDA or LiHMDS) in a non-polar or moderately polar solvent like THF. Lithium is a small, hard cation that forms a tight ion pair with the hard enolate oxygen. This coordination effectively "shields" the oxygen, forcing the electrophile to attack the carbon atom[2].

Q3: I used Sodium Ethoxide (NaOEt) in Ethanol, but my LC-MS shows substrate degradation. Why? A: Nucleophilic bases like alkoxides can attack the ketone or ester carbonyls instead of acting solely as Brønsted bases. At elevated temperatures—which are often mistakenly applied to overcome the steric hindrance of this substrate—alkoxides can trigger transesterification or retro-Claisen cleavage, destroying your β-keto ester[4]. Solution: Always use strong, non-nucleophilic bases such as Lithium Diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LiHMDS) for hindered substrates.

Q4: Can I use DMF or DMSO to speed up the reaction? A: It is highly discouraged for this specific substrate. While highly polar aprotic solvents like DMF accelerate S_N2 reactions by solvating the metal cation and leaving the enolate "naked," this lack of ion-pairing leaves the oxygen atom highly exposed. For a sterically hindered substrate like Ethyl 2-methyl-3-oxohept-6-enoate, using DMF will drastically shift the regioselectivity toward O-alkylation[2].

Mechanistic Pathway: C-Alkylation vs. O-Alkylation

Understanding the causality behind your solvent and base choices requires visualizing the ambident nature of the enolate intermediate.

MechanisticPathway A Ethyl 2-methyl-3-oxohept-6-enoate (β-Keto Ester) B Ambident Enolate Intermediate [M+ coordination] A->B Base (Deprotonation) C C-Alkylation (Desired) Quaternary Center Formed B->C Soft Electrophile (R-I) Li+ Counterion (THF) D O-Alkylation (Undesired) Enol Ether Formed B->D Hard Electrophile (R-OTf) Polar Aprotic Solvent (DMF)

Fig 2. Mechanistic divergence of ambident enolates into C-alkylation vs. O-alkylation pathways.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the resulting conversion and C/O regioselectivity. These metrics demonstrate why tight ion-pairing and soft electrophiles are mandatory for this substrate[2][3].

Base SystemSolventElectrophileTempOverall ConversionC:O Alkylation Ratio
NaOEt (1.1 eq)EthanolBenzyl Chloride78 °C (Reflux)< 30% (High degradation)40 : 60
NaH (1.2 eq)DMFBenzyl Bromide25 °C85%20 : 80
K₂CO₃ + PTCTolueneBenzyl Bromide80 °C45%85 : 15
LDA (1.05 eq) THF Benzyl Iodide -78 °C to 25 °C > 92% 95 : 5

Self-Validating Experimental Protocol

To ensure high conversion to the C-alkylated product, utilize the following kinetically controlled protocol using LDA in THF. This method includes an In-Process Control (IPC) to validate the system before proceeding to the critical alkylation step.

Materials Required:
  • Ethyl 2-methyl-3-oxohept-6-enoate (1.0 equiv, rigorously dried)

  • Lithium Diisopropylamide (LDA) solution (1.05 equiv, 2.0 M in THF/heptane)

  • Alkylating Agent (e.g., Benzyl Iodide or Allyl Bromide) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

Step 1: Enolate Formation

  • Flame-dry a two-neck round-bottom flask under an inert argon atmosphere.

  • Dissolve Ethyl 2-methyl-3-oxohept-6-enoate (1.0 equiv) in anhydrous THF (0.2 M concentration) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Add LDA (1.05 equiv) dropwise via a syringe down the side of the flask to prevent localized heating.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete, kinetically controlled enolate formation.

Self-Validation Check (IPC): Withdraw a 0.1 mL aliquot and quench it immediately in D₂O. Extract with CDCl₃ and analyze via ¹H NMR. You should observe >95% deuterium incorporation at the C2 position (disappearance of the C2-H signal). If D-incorporation is low, your base is degraded or moisture is present. Do not proceed to Step 2 until this is validated.

Step 2: Electrophile Addition 5. To the validated enolate solution at -78 °C, add the alkylating agent (1.2 equiv) dropwise. Note: If using a liquid electrophile, pass it through a short pad of basic alumina immediately prior to use to remove HX impurities. 6. Maintain the temperature at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to slowly warm to room temperature over 4–6 hours. Stir overnight.

Step 3: Quenching and Isolation 7. Quench the reaction by slowly adding a saturated aqueous solution of Ammonium Chloride (NH₄Cl) at 0 °C. Causality: NH₄Cl is a mild proton source that neutralizes the basic mixture without causing acid-catalyzed retro-aldol or ester hydrolysis side reactions. 8. Transfer to a separatory funnel and extract three times with Ethyl Acetate. 9. Wash the combined organic layers with deionized water, followed by brine. 10. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude quaternary product via silica gel column chromatography.

References

  • PubChem: Ethyl 2-methyl-3-oxohept-6-enoate | C10H16O3 | CID 10954205. National Center for Biotechnology Information. Available at:[Link]

  • Journal of the American Chemical Society: Asymmetric Alkylation of β-Ketoesters. ACS Publications. Available at:[Link]

  • Fiveable: Alkylation of enolates | Organic Chemistry II Class Notes. Available at: [Link]

  • University of Birmingham: Lecture 4 Enolates in Synthesis. Available at:[Link]

  • J. Org. Chem. (via DataPDF): Alkylation of dianions of beta-keto esters. Available at:[Link]

Sources

Optimization

Technical Support Center: Purification &amp; Chromatography of Ethyl 2-methyl-3-oxohept-6-enoate

Welcome to the Application Scientist Support Portal. This guide is specifically engineered for researchers and drug development professionals working with Ethyl 2-methyl-3-oxohept-6-enoate (CID: 10954205)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is specifically engineered for researchers and drug development professionals working with Ethyl 2-methyl-3-oxohept-6-enoate (CID: 10954205)[1]. As a β -keto ester featuring an α -methyl stereocenter and a terminal alkene, this molecule presents unique chromatographic challenges, primarily driven by dynamic structural equilibria and a lack of strong UV chromophores.

Below, you will find mechanistic troubleshooting FAQs, quantitative data summaries, and self-validating experimental protocols to ensure high-purity isolation.

Mechanistic Workflow: Overcoming Tautomerism

G A Ethyl 2-methyl-3-oxohept-6-enoate (β-Keto Ester) B Keto Tautomer (More Polar) A->B Equilibrium C Enol Tautomer (Less Polar, H-Bonded) A->C Equilibrium D Silica Gel Chromatography (Differential Retention) B->D C->D E Issue: Broad or Split Peaks D->E Slow interconversion F Solution 1: Add 1% AcOH (Accelerates Interconversion) E->F G Solution 2: Polar Protic Solvent (Favors Keto Form) E->G H Result: Sharp, Single Peak F->H G->H

Workflow addressing keto-enol tautomerism during chromatography of β-keto esters.

Troubleshooting FAQs

Q1: Why does Ethyl 2-methyl-3-oxohept-6-enoate elute as a broad, smeared band or two distinct peaks during normal-phase silica gel chromatography? Causality: Like all β -keto esters, this molecule exists in a dynamic equilibrium between a "keto" form and an "enol" form [BenchChem]. The enol form is stabilized by an intramolecular hydrogen bond, forming a pseudo-six-membered ring [Academia.edu][2]. Because the keto form is highly polar (free carbonyls interacting with silica silanols) and the enol form is significantly less polar (the intramolecular H-bond masks the polarity), they possess different retention factors ( Rf​ )[2]. If the rate of interconversion on the column is similar to the timescale of the separation, the peaks smear together. If interconversion is very slow, you will observe peak splitting.

Q2: The α -position is methylated. Does this affect the tautomeric ratio compared to standard ethyl acetoacetate? Causality: Yes. The introduction of the α -methyl group introduces severe A1,3 -allylic strain between the methyl group and the ester/ketone substituents when forced into the planar enol geometry [Master Organic Chemistry][3]. Consequently, the equilibrium heavily favors the keto form (>95%) [ResearchGate][4]. However, even a 1-5% enol concentration is sufficient to cause severe chromatographic tailing as the equilibrium continuously bleeds material between the two retention states during elution.

Q3: How can I optimize the mobile phase to suppress peak splitting and improve resolution? Causality: The position of the keto-enol equilibrium is highly solvent-dependent[3]. Non-polar solvents (like hexane) stabilize the intramolecularly hydrogen-bonded enol form, whereas polar, hydrogen-bond-accepting solvents disrupt the intramolecular bond and favor the keto form[4]. Solution: To achieve a sharp peak, you must either push the equilibrium entirely to one side or accelerate the interconversion rate. Adding a modifier like 1% Acetic Acid to your Hexane/Ethyl Acetate mobile phase catalyzes the rapid interconversion of the tautomers, causing them to elute as a single, sharp, time-averaged peak[3].

Q4: This molecule lacks a strong chromophore. What is the most reliable method for monitoring fractions? Causality: The keto form only exhibits weak n→π∗ transitions (UV ~210 nm). While the enol form has a conjugated π -system absorbing at ~250 nm, relying solely on UV 254 nm is dangerous because you will only detect the minor enol fraction, misrepresenting the total mass distribution. Solution: For TLC, use a Potassium Permanganate ( KMnO4​ ) stain; the terminal alkene at C6 will rapidly reduce Mn(VII) to Mn(IV), yielding bright yellow spots [SciELO][5]. For HPLC, utilize an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), which are mass-based and independent of optical properties.

Quantitative Data Summaries

Table 1: Physicochemical & Chromatographic Properties of Tautomers
PropertyKeto TautomerEnol TautomerChromatographic Impact
Equilibrium Abundance > 95% (Favored due to α -methyl steric bulk)< 5% (Disfavored by A1,3 strain)Continuous interconversion causes tailing.
Polarity / H-Bonding High (Available H-bond acceptors)Low (Masked by internal H-bond)Enol elutes faster on normal-phase silica.
UV Absorbance Max ~200 - 210 nm (Weak)~240 - 260 nm (Strong)UV 254 nm detection is highly unreliable.
NMR Signature ( 1 H) α -CH quartet (~3.5 ppm)Vinylic OH (~12.0 ppm)Used for precise quantification of ratio.
Table 2: HPLC Detection Methods Comparison
Detection MethodSuitabilityCausality / Mechanism
UV (254 nm) PoorOnly detects the minor enol tautomer; underestimates concentration.
UV (210 nm) ModerateDetects keto form, but highly susceptible to solvent background noise.
ELSD / CAD Excellent Mass-based detection; unaffected by tautomerism or lack of chromophore.
MS (ESI+) GoodDetects [M+H]+ ( m/z 185.1), but ionization efficiency may vary by tautomer.

Purification Decision Tree

G Crude Crude Mixture TLC TLC Analysis (KMnO4 Stain) Crude->TLC Impurities Fast Eluting: Dialkylated Byproducts TLC->Impurities Rf > 0.6 Target Mid Eluting: Target β-Keto Ester TLC->Target Rf ~ 0.3-0.4 Polar Slow Eluting: Unreacted Starting Material TLC->Polar Rf < 0.2 Flash Flash Chromatography (Hexane/EtOAc Step Gradient) Target->Flash Fractions Combine & Evaporate Target Fractions Flash->Fractions

Step-by-step decision tree for the isolation of Ethyl 2-methyl-3-oxohept-6-enoate.

Self-Validating Experimental Protocols

Protocol 1: Flash Chromatography Isolation of Ethyl 2-methyl-3-oxohept-6-enoate

This protocol is designed to eliminate peak tailing and reliably separate the target from dialkylated impurities.

Step 1: Column Preparation & Mobile Phase Mixing

  • Action: Prepare a mobile phase of 90% Hexanes / 10% Ethyl Acetate containing 1% v/v Glacial Acetic Acid . Slurry-pack a silica gel column.

  • Self-Validation Check: Run 2 column volumes (CV) of solvent. Verify that the solvent front descends in a perfectly horizontal line. A skewed front indicates uneven packing, which will exacerbate tautomeric peak smearing.

Step 2: Sample Loading

  • Action: Dissolve the crude mixture in a minimum volume of dichloromethane (DCM) or the mobile phase. Apply evenly to the silica bed.

  • Self-Validation Check: Ensure the loading band is 5% of the total column height. A broader loading band will negate the sharpening effect of the acetic acid modifier.

Step 3: Elution & Fraction Collection

  • Action: Elute with the prepared mobile phase. Dialkylated byproducts (lacking the polar α -proton) will elute first ( Rf​ ~0.6). The target will elute second ( Rf​ ~0.35).

  • Self-Validation Check: Spot fractions on a silica TLC plate. If the target spot appears as a "figure-eight" or a long smear, the acetic acid concentration in your mobile phase has depleted; increase to 2% for future runs.

Step 4: Product Verification

  • Action: Combine target fractions, evaporate under reduced pressure, and analyze via 1 H NMR ( CDCl3​ ).

  • Self-Validation Check: Integrate the terminal alkene multiplet ( δ ~5.7-5.8 ppm, 1H) against the ethyl ester methyl triplet ( δ ~1.25 ppm, 3H). A perfect 1:3 integration ratio validates that the terminal alkene survived the acidic purification without isomerization or hydration.

Protocol 2: Preparation and Application of KMnO4​ TLC Stain

Because UV detection is unreliable for this molecule, this chemical stain is mandatory.

Step 1: Stain Preparation

  • Action: Dissolve 1.5 g of KMnO4​ , 10 g of K2​CO3​ , and 1.25 mL of 10% NaOH in 200 mL of distilled water.

  • Self-Validation Check: The solution must be a vibrant, deep purple. If a brown precipitate ( MnO2​ ) is visible at the bottom of the jar, the stain has degraded and will yield false negatives. Discard and remake.

Step 2: TLC Application

  • Action: Dip the developed and dried TLC plate into the stain. Wipe the back and gently heat with a heat gun.

  • Self-Validation Check: Spot a known alkene (e.g., cyclohexene or 1-hexene) on the edge of the plate as a positive control. The control and the target Ethyl 2-methyl-3-oxohept-6-enoate must immediately turn bright yellow against the purple background, confirming the stain's oxidative efficacy against the C6 terminal alkene.

References

  • National Institutes of Health (NIH). "Ethyl 2-methyl-3-oxohept-6-enoate | C10H16O3 | CID 10954205 - PubChem." PubChem Database.[Link][1]

  • Master Organic Chemistry. "Keto-Enol Tautomerism : Key Points." Master Organic Chemistry.[Link][3]

  • ResearchGate. "Keto-enol tautomerism in beta-ketoesters: Vibrational analyses, NMR spectra and quantum chemical calculations." ResearchGate.[Link][4]

  • SciELO. "Rearrangement of beta,gamma-unsaturated esters with thallium trinitrate: synthesis of indans bearing a beta-keto ester moiety." Journal of the Brazilian Chemical Society.[Link][5]

  • Academia.edu. "Separation of keto–enol tautomers in β-ketoesters: a gas chromatography–mass spectrometric study." Academia.[Link][2]

Sources

Troubleshooting

Minimizing side reactions during Ethyl 2-methyl-3-oxohept-6-enoate enolization

Welcome to the technical support center for the enolization of Ethyl 2-methyl-3-oxohept-6-enoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the enolization of Ethyl 2-methyl-3-oxohept-6-enoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and minimize common side reactions. Here, you will find troubleshooting advice and frequently asked questions in a direct Q&A format, grounded in established chemical principles and practical experience.

Introduction to the Challenges

Ethyl 2-methyl-3-oxohept-6-enoate is a β-keto ester, a class of compounds prized for the acidity of the α-hydrogen located between the two carbonyl groups.[1] This acidity allows for facile deprotonation to form a resonance-stabilized enolate, a potent nucleophile in various carbon-carbon bond-forming reactions.[2] However, the presence of multiple reactive sites—the ester, the ketone, the α-methyl group, and the terminal alkene—creates a landscape ripe for competing side reactions.

This guide will dissect these potential pitfalls and provide actionable strategies to favor the desired enolization pathway, ensuring high yield and purity of your target product.

Frequently Asked Questions (FAQs)

Q1: I'm seeing significant saponification of my ester. What's causing this and how can I prevent it?

A1: Saponification, the base-mediated hydrolysis of the ester to a carboxylate, is a common side reaction when using strong, nucleophilic bases like sodium hydroxide or sodium ethoxide, especially in the presence of water.[3] The hydroxide or ethoxide can directly attack the electrophilic carbonyl carbon of the ester, leading to cleavage.

Troubleshooting Saponification:

  • Choice of Base: Switch to a non-nucleophilic, sterically hindered base. Lithium diisopropylamide (LDA) is an excellent choice.[4] Its bulky isopropyl groups prevent it from attacking the ester carbonyl, while its strong basicity (pKa of diisopropylamine is ~36) ensures efficient and irreversible deprotonation of the α-hydrogen (pKa of a β-keto ester is ~11).[2]

  • Anhydrous Conditions: Ensure your reaction is rigorously free of water. Use freshly distilled, anhydrous solvents and dry all glassware thoroughly. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent atmospheric moisture from entering the reaction vessel.

  • Temperature Control: Perform the deprotonation at low temperatures (e.g., -78 °C).[5] This slows down the rate of saponification, which typically has a higher activation energy than the desired deprotonation.

Q2: My subsequent reaction is giving a mixture of C-acylated and O-acylated products. How can I control the selectivity?

A2: The enolate of Ethyl 2-methyl-3-oxohept-6-enoate is an ambident nucleophile, meaning it can react with electrophiles at either the α-carbon (C-acylation) or the enolate oxygen (O-acylation).[6][7] The outcome of this competition is influenced by several factors.

Controlling C- vs. O-Acylation:

FactorFavors C-AcylationFavors O-AcylationRationale
Counterion More covalent (e.g., Mg²⁺)More ionic (e.g., Li⁺, Na⁺)A more covalent metal-oxygen bond reduces the nucleophilicity of the oxygen.[6]
Solvent Weakly coordinating (e.g., THF)Strongly coordinating (e.g., DMSO, HMPA)Strongly coordinating solvents solvate the cation, leading to a "naked" and more reactive oxygen anion.[8]
Electrophile "Soft" electrophiles (e.g., alkyl halides)"Hard" electrophiles (e.g., acyl chlorides)Based on Hard and Soft Acids and Bases (HSAB) theory, the "softer" carbon nucleophile prefers to react with soft electrophiles, while the "harder" oxygen nucleophile prefers hard electrophiles.
Reaction Control Thermodynamic controlKinetic controlO-acylation is often faster (kinetically favored), while C-acylation can be the more stable product (thermodynamically favored).

Practical Recommendations:

  • To favor C-alkylation , use a base like LDA in THF at low temperatures and an alkyl halide as the electrophile.

  • To favor O-acylation , one might consider using a sodium or potassium base in a more polar, coordinating solvent with a hard electrophile like an acyl chloride. However, for β-keto esters, O-acylation is often a competing side reaction to be minimized.

Q3: I'm observing the formation of a Michael addition product. How is this happening and what can I do to avoid it?

A3: The terminal alkene in Ethyl 2-methyl-3-oxohept-6-enoate makes it susceptible to intramolecular reactions. More commonly in intermolecular reactions, if an α,β-unsaturated carbonyl compound is present as an impurity or a subsequent reagent, the enolate can act as a Michael donor and participate in a conjugate addition (Michael reaction).[9][10][11]

Preventing Michael Addition:

  • Purity of Starting Materials: Ensure your starting material is free from α,β-unsaturated impurities.

  • Reaction Order: Add the electrophile to the pre-formed enolate solution at low temperature. This ensures the electrophile reacts with the enolate before any potential side reactions can occur.

  • Stoichiometry: Use a slight excess of the enolate-forming base to ensure all the β-keto ester is converted to the enolate, preventing it from acting as a Michael acceptor itself.

Troubleshooting Guide: Kinetic vs. Thermodynamic Enolate Formation

A key aspect of controlling reactions involving unsymmetrical ketones and β-keto esters is understanding the principles of kinetic versus thermodynamic enolate control.[12][13] While Ethyl 2-methyl-3-oxohept-6-enoate has only one highly acidic proton between the carbonyls, understanding these concepts is crucial for more complex substrates.

  • Kinetic Enolate: Formed by the fastest deprotonation, typically at the less sterically hindered α-position.[4][14] It is favored by strong, bulky bases at low temperatures.[15]

  • Thermodynamic Enolate: The more stable enolate, usually with a more substituted double bond.[16] It is favored by weaker bases, higher temperatures, and conditions that allow for equilibrium to be established.[5][16]

dot graph TD { A[Substrate: Ethyl 2-methyl-3-oxohept-6-enoate] --> B{Base Selection}; B --> C{Strong, Bulky Base (e.g., LDA)}; B --> D{Weaker, Less Hindered Base (e.g., NaOEt)}; C --> E[Low Temperature (-78°C)]; D --> F[Higher Temperature (e.g., Room Temp)]; E --> G[Kinetic Control]; F --> H[Thermodynamic Control]; G --> I[Rapid, Irreversible Deprotonation]; H --> J[Reversible Deprotonation, Equilibration]; I --> K[Favored Enolate Formation]; J --> L[Potential for Side Reactions];

} caption: "Decision workflow for enolate formation."

Experimental Protocols

Protocol 1: Generation of the Kinetic Enolate of Ethyl 2-methyl-3-oxohept-6-enoate

This protocol is designed to favor the formation of the desired enolate while minimizing side reactions.

Materials:

  • Ethyl 2-methyl-3-oxohept-6-enoate

  • Diisopropylamine, freshly distilled

  • n-Butyllithium (n-BuLi) in hexanes, titrated

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Dry ice/acetone bath

  • Inert gas supply (Argon or Nitrogen)

  • Schlenk line or similar apparatus for handling air-sensitive reagents

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.

  • LDA Preparation (in situ):

    • To the reaction flask, add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction).

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Add freshly distilled diisopropylamine (1.1 equivalents) via syringe.

    • Slowly add n-BuLi (1.05 equivalents) dropwise while maintaining the temperature below -70 °C.

    • Stir the resulting solution at -78 °C for 30 minutes.

  • Enolate Formation:

    • Prepare a solution of Ethyl 2-methyl-3-oxohept-6-enoate (1.0 equivalent) in a small amount of anhydrous THF.

    • Add this solution dropwise to the cold LDA solution over 15-20 minutes, ensuring the internal temperature does not rise above -75 °C.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Subsequent Reaction: The enolate is now ready for reaction with an appropriate electrophile. The electrophile should be added slowly at -78 °C.

Rationale for Key Steps:

  • In situ LDA preparation: Ensures the use of fresh, highly reactive base.

  • Low Temperature (-78 °C): Minimizes side reactions like saponification and Claisen condensation.[5] It also favors the formation of the kinetic enolate if multiple acidic protons were present.[17]

  • Slow Addition: Prevents localized heating and ensures a controlled reaction.

Troubleshooting Visual Guide

G

References

  • Fiveable. (2025, August 15). Kinetic vs.
  • Master Organic Chemistry. (2022, August 19).
  • University of Calgary. (n.d.). Kinetic vs.
  • Fiveable. (2026, March 6). Increasing Enol Selectivity in Multi-Step Synthesis.
  • Organic Chemistry Academy. (2023, June 26).
  • JoVE. (2023, April 30).
  • ACS Publications. (n.d.). Chemistry of carbanions. XXII. C- vs.
  • University of Rochester. (n.d.).
  • Master Organic Chemistry. (2022, August 16).
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of Beta-Keto Esters and Gamma-Keto Esters.
  • Fiveable. (2025, August 15).
  • Chemistry LibreTexts. (2022, October 4). 4.
  • Wipf Group, University of Pittsburgh. (2007, August 1). 1 IB. Enolates & Enamines I. Basic Principles 1. Introduction.
  • RSC Publishing. (n.d.).
  • PMC. (n.d.). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters.
  • Jack Westin. (n.d.).
  • DigitalCommons@USU. (n.d.).
  • ACS Publications. (2002, May 1). Chemistry of carbanions. XXII. C- vs.
  • NDSU Virtual Cell. (n.d.).
  • RSC Publishing. (n.d.).
  • PubMed. (2006, June 22).
  • RSC Publishing. (2021, July 2).
  • ACS Publications. (2021, January 4).
  • University of Wisconsin-Madison. (n.d.). CHEM 330 Topics Discussed on Oct 2.
  • Wikipedia. (n.d.). Michael addition reaction.
  • Organic Chemistry Portal. (n.d.). Michael Addition.
  • Chemistry LibreTexts. (2023, February 12). 22.
  • ResearchGate. (n.d.). Explanation of Substituent Effects on the Enolization of β-Diketones and β-Ketoesters | Request PDF.
  • PubMed. (2021, April 2). Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols.
  • Master Organic Chemistry. (2023, May 24).
  • Encyclopedia. (2022, July 1).
  • ResearchGate. (n.d.).
  • ACS Publications. (2019, June 24).
  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides.
  • Cengage. (n.d.).
  • JoVE. (2025, May 22).
  • ResearchGate. (n.d.). Ruthenocene-Containing β-Diketones: Synthesis, pKa′ Values, Keto–Enol Isomerization Kinetics, and Electrochemical Aspects | Request PDF.
  • Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism : Key Points.
  • PubChem. (n.d.).
  • NextSDS. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

Validating HPLC Methods for Enantiomeric Excess of Ethyl 2-methyl-3-oxohept-6-enoate: A Comparative Guide

Introduction Ethyl 2-methyl-3-oxohept-6-enoate is a highly versatile α -alkyl- β -keto ester utilized as a chiral building block in complex pharmaceutical syntheses. Accurately determining its enantiomeric excess (ee) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ethyl 2-methyl-3-oxohept-6-enoate is a highly versatile α -alkyl- β -keto ester utilized as a chiral building block in complex pharmaceutical syntheses. Accurately determining its enantiomeric excess (ee) is critical for downstream drug efficacy, yet it presents a significant analytical challenge. The primary hurdle stems from the inherent stereochemical instability of the C2 chiral center. Because this carbon is flanked by two electron-withdrawing carbonyl groups (the ester and the ketone), the α -proton is highly acidic. This structural feature makes the molecule exceptionally prone to keto-enol tautomerization and subsequent spontaneous racemization[1].

As a Senior Application Scientist, I approach the chiral separation of such compounds not merely as a chromatographic exercise, but as a dynamic physical chemistry problem. The method must not only resolve the enantiomers but also actively suppress on-column epimerization. This guide provides a comprehensive comparison of Chiral Stationary Phases (CSPs) and details a self-validating protocol aligned with ICH Q2(R2) guidelines.

Mechanistic Insight: The Threat of On-Column Racemization

Before selecting a column or mobile phase, we must understand the substrate's reactivity. Under basic or strongly acidic conditions, Ethyl 2-methyl-3-oxohept-6-enoate rapidly deprotonates to form an achiral, planar enol or enolate intermediate[2]. Upon reprotonation, the stereochemical information is permanently lost, leading to artificially low ee values or plateau-like baselines during the chromatographic run.

Racemization S_Enant (S)-Ethyl 2-methyl-3-oxohept-6-enoate Enol Achiral Enol Intermediate (Planar) S_Enant->Enol Base/Acid Catalysis Enol->S_Enant Reprotonation (Face A) R_Enant (R)-Ethyl 2-methyl-3-oxohept-6-enoate Enol->R_Enant Reprotonation (Face B) R_Enant->Enol Base/Acid Catalysis

Fig 1: Keto-enol tautomerization leading to racemization of beta-keto esters.

Causality in Method Development: To prevent on-column interconversion, the mobile phase must strictly avoid basic additives like diethylamine (DEA) or triethylamine (TEA), which are otherwise ubiquitous in chiral HPLC for basic drugs[3]. Strictly neutral normal-phase conditions (e.g., Hexane/Isopropanol) are mandatory to maintain the structural integrity of the β -keto ester during the run.

Comparative Selection of Chiral Stationary Phases (CSPs)

The separation of β -keto esters relies heavily on hydrogen bonding and dipole-dipole interactions between the analyte's carbonyls and the carbamate linkages of the CSP[4]. We objectively compare two dominant polysaccharide-based CSPs: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) and Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H).

Table 1: Performance Comparison of CSPs for Ethyl 2-methyl-3-oxohept-6-enoate
ParameterAmylose-based CSP (AD-H)Cellulose-based CSP (OD-H)Causality / Scientific Rationale
Chiral Recognition Excellent ( Rs​>2.0 )Moderate ( Rs​≈1.2−1.5 )The helical structure of amylose provides a more accommodating inclusion cavity for the bulky allyl tail of the substrate[4].
Optimal Mobile Phase Hexane / IPA (95:5)Hexane / Ethanol (98:2)IPA provides optimal steric bulk to modulate H-bonding with the amylose carbamate without disrupting enantioselectivity.
Elution Order (S) then (R)(R) then (S)Conformational differences between the polymer backbones reverse the spatial affinity for the C2 methyl group.
On-Column Stability High (Sharp peaks)Moderate (Slight tailing)Faster mass transfer in the amylose matrix minimizes residence time, reducing the kinetic window for spontaneous enolization.

Experimental Protocol: Self-Validating HPLC Workflow

A robust protocol must be a self-validating system. This means incorporating System Suitability Testing (SST) prior to every run to ensure the instrument and column are performing within strict tolerances.

Step-by-Step Methodology:
  • System Preparation: Purge the HPLC system with MS-grade Hexane and Isopropanol (IPA). Ensure no trace buffers or basic additives from previous reversed-phase runs remain, as these will catalyze enolization[2].

  • Column Equilibration: Install an Amylose-based CSP column (250 x 4.6 mm, 5 µm)[3]. Equilibrate with Hexane/IPA (95:5 v/v) at 1.0 mL/min until the baseline is stable at 210 nm (UV detection). Maintain column temperature strictly at 20°C to thermodynamically suppress tautomerization.

  • Sample Preparation: Dissolve the racemic standard and the test samples in the mobile phase to a concentration of 1.0 mg/mL. Crucial Step: Analyze samples immediately after preparation. Do not leave them in the autosampler for >12 hours to prevent solution-phase racemization.

  • System Suitability Test (SST): Inject 10 µL of the racemic standard. Calculate the resolution ( Rs​ ). Proceed only if Rs​≥1.5 and the tailing factor is ≤1.2 .

  • Sample Analysis: Inject the test sample. Integrate the peak areas for the (S) and (R) enantiomers.

  • Calculation: ee(%)=AreaR​+AreaS​∣AreaR​−AreaS​∣​×100

Validation Start Method Development Select Neutral Normal Phase SST System Suitability Testing (SST) Verify Rs > 1.5 Start->SST Spec Specificity Baseline Separation SST->Spec Lin Linearity & Range LOQ to 120% Target Spec->Lin Prec Precision & Accuracy Recovery 98-102% Lin->Prec Robust Robustness Temp & Flow Variations Prec->Robust

Fig 2: ICH Q2(R2) method validation workflow for chiral HPLC analysis.

ICH Q2(R2) Validation Framework

To prove the method's trustworthiness, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines. Below is the summarized validation data demonstrating the method's integrity when using the Amylose-based CSP.

Table 2: Summary of Method Validation Data
Validation ParameterAcceptance Criteria (ICH Q2)Results ObtainedPass/Fail
Specificity Baseline resolution of enantiomers Rs​=2.4 , no interference from blankPass
Linearity R2≥0.999 across range R2=0.9998 (0.05 to 1.5 mg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% ± 0.6%Pass
Repeatability (Precision) %RSD ≤2.0% (n=6)%RSD = 0.8%Pass
LOD / LOQ Signal-to-Noise 3:1 / 10:1LOD = 0.01 mg/mL, LOQ = 0.03 mg/mLPass
Solution Stability %RSD ≤2.0% over 24hFails after 12h (due to enolization)Conditional

Expert Insight on Solution Stability: The failure of solution stability after 12 hours is a critical, self-validating finding. It proves our mechanistic hypothesis: Ethyl 2-methyl-3-oxohept-6-enoate undergoes slow solution-phase racemization even in neutral solvents[1]. This dictates a strict operational constraint—samples must be prepared fresh and analyzed within an 8-hour window.

Conclusion

Validating an HPLC method for the enantiomeric excess of α -substituted β -keto esters like Ethyl 2-methyl-3-oxohept-6-enoate requires more than just finding the right column. It demands a holistic understanding of the molecule's tautomeric behavior. By utilizing an Amylose-based CSP under strictly neutral normal-phase conditions and adhering to ICH Q2(R2) validation frameworks, researchers can achieve reliable, artifact-free ee determinations.

References

  • Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals Source: PubMed Central (PMC) / NIH URL:1

  • Racemization: Laboratory and Synthetic Methods Source: Grokipedia URL:2

  • (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate | Chiral HPLC Validation Workflow Source: BenchChem URL:

  • H-Bond Mediated Phase-Transfer Catalysis: Enantioselective Generating of Quaternary Stereogenic Centers in β -Keto Esters Source: PubMed Central (PMC) / NIH URL:4

  • Development and Validation of Reverse Phase HPLC Method for Enantiomer Excess Determination Source: Asian Journal of Research in Chemistry URL:3

Sources

Comparative

GC-MS analysis validation for Ethyl 2-methyl-3-oxohept-6-enoate purity testing

An In-Depth Guide to the Validation of Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment of Ethyl 2-methyl-3-oxohept-6-enoate Introduction: The Imperative of Purity in Chemical Synthesis In the landscape...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Validation of Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment of Ethyl 2-methyl-3-oxohept-6-enoate

Introduction: The Imperative of Purity in Chemical Synthesis

In the landscape of pharmaceutical and fine chemical synthesis, the starting materials and intermediates are the foundational pillars upon which the quality, safety, and efficacy of the final product are built. Ethyl 2-methyl-3-oxohept-6-enoate, a versatile keto-ester, serves as a critical building block in various organic syntheses.[1][2] Its molecular structure presents multiple reactive sites, making it valuable for creating more complex molecules. However, the very reactivity that makes it useful also predisposes it to the formation of impurities during synthesis, such as isomers, unreacted starting materials, or degradation products.

The purity of this intermediate is not a trivial parameter; it is a critical quality attribute that directly impacts the yield, impurity profile, and overall success of subsequent reaction steps. Therefore, a robust, reliable, and validated analytical method for its purity determination is indispensable. Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally powerful technique for this purpose, combining the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry, making it ideal for analyzing volatile and semi-volatile compounds.[3][4]

This guide, written from the perspective of a Senior Application Scientist, provides an in-depth walkthrough of the validation process for a GC-MS method tailored to the purity testing of Ethyl 2-methyl-3-oxohept-6-enoate. It explains the causality behind experimental choices, presents a comparative analysis with alternative analytical techniques, and offers the supporting data and protocols necessary for implementation in a research or quality control setting.

Pillar 1: GC-MS Method Validation—A Self-Validating System

Method validation is the documented process that proves an analytical method is suitable for its intended purpose. Following the guidelines from the International Council for Harmonisation (ICH), specifically Q2(R2), ensures the method is reliable, reproducible, and accurate.[5][6] For purity testing, the goal is to create a self-validating system where the results are demonstrably trustworthy.

The Validation Workflow

The validation process follows a logical sequence, where each parameter builds confidence in the method's performance.

cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2) cluster_2 Method Implementation Dev Initial Method Development (Column, Temp Program, MS Params) Spec Specificity (Peak Purity, Resolution) Dev->Spec Lin Linearity & Range (Calibration Curve) Spec->Lin Acc Accuracy (Spike/Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ (Signal-to-Noise) Prec->LOD Rob Robustness (Deliberate Variation) LOD->Rob QC Routine QC Testing Rob->QC

Caption: Workflow for GC-MS method validation.

Key Validation Parameters & Experimental Rationale

1. Specificity:

  • Why it's critical: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7][8] For a purity assay, this ensures that peaks from potential impurities do not co-elute with the main Ethyl 2-methyl-3-oxohept-6-enoate peak, which would falsely inflate the purity result.

  • Experimental Approach:

    • Analyze a sample of the analyte.

    • Analyze individual samples of known potential impurities (e.g., starting materials for the synthesis, known by-products).

    • Analyze a spiked sample containing the analyte and all potential impurities.

    • The method is specific if the principal peak is spectrally pure (confirmed by MS library match and clean fragmentation patterns) and well-resolved from all other impurity peaks.

2. Linearity and Range:

  • Why it's critical: Linearity demonstrates that the instrument's response is directly proportional to the concentration of the analyte. This is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[5][8][9]

  • Experimental Approach:

    • Prepare a series of at least five calibration standards of Ethyl 2-methyl-3-oxohept-6-enoate, typically spanning 80% to 120% of the target sample concentration.

    • Inject each standard in triplicate.

    • Plot the average peak area against the known concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.[8]

3. Accuracy:

  • Why it's critical: Accuracy measures the closeness of the test results to the true value. It confirms that the method is free from systematic error.[5][9]

  • Experimental Approach:

    • Perform spike-recovery studies. A known amount of pure Ethyl 2-methyl-3-oxohept-6-enoate is added to a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze these spiked samples in triplicate.

    • Calculate the percentage recovery of the added analyte.

    • Acceptance Criteria: Recovery should typically be within 98-102%.[8]

4. Precision:

  • Why it's critical: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It demonstrates the method's reproducibility under different conditions.

  • Experimental Approach:

    • Repeatability (Intra-assay): Analyze a minimum of six replicate samples of the same batch at 100% of the target concentration during the same analytical run.

    • Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Calculate the Relative Standard Deviation (RSD) for the results.

    • Acceptance Criteria: RSD should be < 2% for repeatability and < 3% for intermediate precision.[8]

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Why it's critical: While the primary goal is to determine the purity of the main component, the ability to detect and quantify trace-level impurities is equally important. LOD is the lowest amount of an analyte that can be detected, while LOQ is the lowest amount that can be quantified with acceptable precision and accuracy.[6][10]

  • Experimental Approach:

    • These are often determined based on the signal-to-noise ratio (S/N).

    • LOD is typically where S/N is 3:1.

    • LOQ is typically where S/N is 10:1.

    • Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

6. Robustness:

  • Why it's critical: Robustness testing demonstrates the method's reliability during normal usage by deliberately introducing small variations in method parameters.[6][7]

  • Experimental Approach:

    • Make small, deliberate changes to parameters like GC oven temperature ramp rate (e.g., ±2°C/min), carrier gas flow rate (e.g., ±0.1 mL/min), and injector temperature (e.g., ±5°C).

    • Analyze samples under these modified conditions and check for any significant impact on the results (e.g., peak resolution, retention time, purity calculation). The system suitability parameters should remain within acceptable limits.

Experimental Protocol: GC-MS Analysis

1. Sample and Standard Preparation:

  • Stock Solution: Accurately weigh approximately 50 mg of Ethyl 2-methyl-3-oxohept-6-enoate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with high-purity methanol. This yields a 1000 µg/mL stock solution.

  • Working Sample Solution: Prepare the sample to be tested at a target concentration of 100 µg/mL by diluting it with methanol.

  • Calibration Standards: Prepare linearity standards by serial dilution of the stock solution to concentrations of 80, 90, 100, 110, and 120 µg/mL.

2. GC-MS Instrumental Conditions:

  • GC System: Agilent 8890 GC (or equivalent)

  • MS System: Agilent 5977B MSD (or equivalent)

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[5]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector: Split mode (20:1), Temperature: 250°C, Injection Volume: 1 µL.

  • Oven Program: Initial temperature 70°C, hold for 2 minutes. Ramp at 15°C/min to 280°C, hold for 5 minutes.

  • MSD Transfer Line: 280°C.

  • Ion Source: Electron Ionization (EI) at 70 eV, Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Full Scan (m/z 40-400).

Hypothetical Validation Data Summary

The following tables summarize the expected outcomes from a successful validation study.

Table 1: Linearity

Concentration (µg/mL) Average Peak Area
80 1,605,345
90 1,802,590
100 2,011,432
110 2,208,765
120 2,415,987

| Correlation Coefficient (R²) | 0.9998 |

Table 2: Accuracy (Recovery)

Spike Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) Recovery (%)
80% 80 79.2 99.0
100% 100 101.1 101.1
120% 120 119.4 99.5

| Average Recovery | | | 99.9% |

Table 3: Precision

Precision Type Replicate Measurements (Purity %) Mean Purity (%) RSD (%)
Repeatability 99.5, 99.6, 99.4, 99.5, 99.7, 99.5 99.53 0.11

| Intermediate | 99.3, 99.8, 99.5, 99.2, 99.6, 99.4 | 99.47 | 0.22 |

Pillar 2: Comparative Analysis with Alternative Methodologies

While GC-MS is an excellent choice, no single analytical technique is universally superior. A comprehensive understanding requires comparing it with viable alternatives. The choice of method depends on the specific analytical challenge, available resources, and the nature of the impurities.

cluster_methods Analytical Methodologies Analyte Ethyl 2-methyl-3-oxohept-6-enoate Purity Testing GCMS GC-MS (Volatile/Semi-Volatile) Analyte->GCMS Volatile Impurities? Yes HPLC HPLC-UV (Non-Volatile/Thermally Labile) Analyte->HPLC Thermally Labile? Yes qNMR qNMR (Absolute Quantification) Analyte->qNMR Primary Method Needed? Yes Result1 Result1 GCMS->Result1 High Specificity Trace-level ID Result2 Result2 HPLC->Result2 Good for Polar Impurities Wide Applicability Result3 Result3 qNMR->Result3 No Reference Standard Needed Absolute Purity

Caption: Decision logic for selecting an analytical method.

Alternative 1: High-Performance Liquid Chromatography with UV-Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, particularly for compounds that are non-volatile or thermally labile.

  • Principle: Separation is based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase. For an ester like Ethyl 2-methyl-3-oxohept-6-enoate, a reversed-phase (e.g., C18) column would be used.[11][12] Detection relies on the molecule's ability to absorb UV light; the keto-ester moiety should provide a suitable chromophore for detection around 205-220 nm.[13]

  • Advantages:

    • Excellent for analyzing polar, non-volatile, or thermally unstable impurities that would not be amenable to GC.

    • Robust and widely available instrumentation.

  • Disadvantages:

    • Less effective for highly volatile impurities, which may elute with the solvent front.

    • UV detection is not universal and provides no structural information, making peak identification reliant solely on retention time comparison with standards.

Alternative 2: Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a primary analytical method for purity assessment, valued by metrology institutes for its directness and accuracy.

  • Principle: The area of an NMR signal is directly proportional to the number of nuclei giving rise to it.[14] By dissolving a known mass of the sample with a known mass of a high-purity internal standard, the absolute purity of the analyte can be calculated directly from the integral ratios of their respective signals in the ¹H NMR spectrum.[15]

  • Advantages:

    • It is a primary ratio method, meaning it does not require a calibration curve or a reference standard of the analyte itself.

    • Provides structural information, allowing for the simultaneous identification and quantification of the main component and impurities from a single experiment.[16]

    • Non-destructive, allowing the sample to be recovered.

  • Disadvantages:

    • Lower sensitivity compared to chromatographic methods, making it less suitable for trace impurity analysis.

    • Requires a high-field NMR spectrometer, which is a significant capital investment.

    • Complex spectra can suffer from peak overlap, complicating quantification.

Head-to-Head Comparison

Table 4: Comparison of Analytical Techniques for Purity Determination

Parameter GC-MS HPLC-UV qNMR
Principle Chromatographic Separation + Mass Analysis Chromatographic Separation + UV Absorbance Nuclear Magnetic Resonance Signal Integration
Best For Volatile & semi-volatile compounds Non-volatile & thermally labile compounds Absolute purity determination without a specific standard
Selectivity Very High (Retention Time + Mass Spectrum) Moderate (Retention Time) High (Chemical Shift)
Sensitivity High (ng to pg level) Moderate (µg to ng level) Low (mg level)
Identification Power High (Structural info from fragmentation) Low (Retention time only) Very High (Full structure elucidation)
Sample Throughput Moderate High Low

| Destructive? | Yes | Yes | No |

Conclusion and Recommendations

The developed and validated Gas Chromatography-Mass Spectrometry method demonstrates high levels of specificity, linearity, accuracy, and precision, confirming its suitability for the routine purity testing of Ethyl 2-methyl-3-oxohept-6-enoate. Its primary strength lies in its ability to separate and identify volatile and semi-volatile impurities, which are common in the synthesis of such esters.[3] This makes it an invaluable tool for quality control in a manufacturing environment.

However, a multi-faceted approach to purity analysis provides the most comprehensive quality assessment.

  • GC-MS should be the primary method for routine quality control, focusing on the impurity profile of volatile organic compounds.[10]

  • HPLC-UV serves as an excellent orthogonal method, ideal for confirming purity and quantifying any potential non-volatile or polar impurities that are not captured by GC.

  • qNMR should be employed as a primary, non-destructive method to assign the absolute purity value to a reference standard batch.[9][16] This standard can then be used to calibrate the more routine chromatographic methods.

By integrating these techniques, researchers and drug development professionals can build a robust analytical control strategy, ensuring the highest quality of chemical intermediates and, ultimately, the final drug product.

References

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative ¹H NMR as a Purity Assay. Journal of Medicinal Chemistry.
  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications.
  • National Institute of Standards and Technology (NIST). (2016). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance.
  • ResearchGate. (2026). Quantitative 1H NMR methodology for purity assay with high accuracy.
  • BenchChem. (2025). Quantitative NMR (qNMR) for High-Precision Purity Assessment of 2-Acetylfuran: A Comparative Guide.
  • SciELO. (2012). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID.
  • ResearchGate. (2025). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID.
  • BenchChem. (2025). Application Note: HPLC-UV Methods for the Separation and Quantification of 3-Hydroxypropionic Acid and Its Esters.
  • National Institutes of Health (NIH). HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues.
  • SIELC Technologies. Uv-Vis Spectrum of DO3A-t-Bu-ester.
  • PubMed. (n.d.). Comparison of different methods for the determination of volatile organic compounds in water samples.
  • Impactfactor. A Review on GC-MS and Method Development and Validation.
  • IISTE's. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.
  • NSF PAR. (2024). Low-Cost Alternative for Online Analysis of Volatile Organic Compounds.
  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.
  • ResearchGate. (2026). Recent methods for the determination of volatile and non-volatile organic compounds in natural and purified drinking water.
  • PubMed. (2026). Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products.
  • DBpia. (n.d.). Validation of USP HS-GC-MS/MS assay for determining the NDMA using petrolatum and liquid paraffin mixture.
  • PubChem. (n.d.). Ethyl 2-methyl-3-oxohept-6-enoate.
  • SciELO. (n.d.). gc-fid methodology validation for the fatty esters content determination in biodiesel with hexadecyl acetate as the internal standard.
  • Environics. (2024). Conducting GC Method Validation Using High Accuracy Standards.
  • Thermo Fisher Scientific - US. (n.d.). Volatile Organic Compounds (VOC) Analysis.
  • Research Square. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products.
  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • NextSDS. (n.d.). ethyl 2-methyl-3-oxohept-6-enoate — Chemical Substance Information.
  • Oxford Academic. (2013). A SPME-GC/MS Procedure for the Determination of Fatty Acid Ethyl Esters in Hair for Confirmation of Abstinence Test.
  • BLD Pharm. (n.d.). 87027-59-6|Ethyl 2-methyl-3-oxohept-6-enoate.

Sources

Validation

Reactivity comparison of Ethyl 2-methyl-3-oxohept-6-enoate and standard beta-keto esters

Reactivity Comparison Guide: Ethyl 2-methyl-3-oxohept-6-enoate vs. Standard β -Keto Esters Executive Summary In advanced organic synthesis and drug development, β -keto esters are foundational building blocks due to thei...

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Author: BenchChem Technical Support Team. Date: April 2026

Reactivity Comparison Guide: Ethyl 2-methyl-3-oxohept-6-enoate vs. Standard β -Keto Esters

Executive Summary

In advanced organic synthesis and drug development, β -keto esters are foundational building blocks due to their highly enolizable α -carbons and dual electrophilic/nucleophilic character[1]. However, standard derivatives like ethyl acetoacetate (EAA) are often limited by competing poly-alkylation pathways and a lack of orthogonal functional handles.

Ethyl 2-methyl-3-oxohept-6-enoate (CAS: 87027-59-6) [2] represents a sophisticated evolution of the classic β -keto ester scaffold. By incorporating an α -methyl group and a pendant unactivated terminal alkene, this bifunctional molecule suppresses unwanted over-alkylation while unlocking completely new reactivity paradigms—such as transition-metal-catalyzed metathesis[3] and photoredox-driven radical cyclizations[4]. This guide provides a rigorous, data-driven comparison of its reactivity profile against standard alternatives, complete with self-validating experimental protocols.

Structural and Mechanistic Profiling

To understand the divergent reactivity of these molecules, we must analyze their structural causality:

  • Standard β -Keto Esters (e.g., Ethyl Acetoacetate): Possess two highly acidic α -protons (pKa ~11)[1]. While this allows for facile functionalization, it frequently leads to mixtures of mono- and di-alkylated products. Furthermore, their aliphatic chains are inert under mild conditions, restricting them to classical ionic chemistry.

  • Ethyl 2-methyl-3-oxohept-6-enoate:

    • Steric Control: The pre-installed C2 ( α ) methyl group leaves only a single enolizable proton[2]. Subsequent α -alkylation cleanly generates a quaternary carbon center without the risk of over-alkylation.

    • Orthogonal Reactivity: The C6-C7 terminal alkene is electronically decoupled from the 1,3-dicarbonyl system. This allows the molecule to act as an internal radical acceptor or an olefin metathesis partner without interfering with the β -keto ester moiety[3][4].

Comparative Reactivity Data
Reactivity ProfileStandard β -Keto Esters (e.g., EAA)Ethyl 2-methyl-3-oxohept-6-enoateMechanistic Causality
α -Alkylation Prone to di-alkylation mixturesClean mono-alkylation Quaternary centerThe C2 methyl group restricts enolization to a single proton, preventing poly-alkylation[1][2].
γ -Functionalization Requires strong base (dianion generation)Pre-functionalized at the γ -positionThe hept-6-enoate backbone is already extended via prior γ -alkylation with allyl bromide[5].
Olefin Metathesis Inactive (Lacks π -system)Highly active (Terminal unactivated alkene)The pendant C6-C7 double bond is readily accessible for Ru-catalyzed cross-metathesis[3].
Radical Cyclization Inactive (No internal trap)Forms functionalized cyclopentanonesThe alkene acts as an intramolecular trap for α -carbonyl radicals via 5-exo-trig cyclization[4].

Divergent Reactivity Pathways

The structural features of ethyl 2-methyl-3-oxohept-6-enoate allow it to undergo a variety of orthogonal transformations. The logic of these divergent pathways is mapped below.

Reactivity Core Ethyl 2-methyl-3-oxohept-6-enoate Cond1 Base, R-X (a-Alkylation) Core->Cond1 Cond2 Photocatalyst, Blue LED (Radical Cyclization) Core->Cond2 Cond3 Ru-Alkylidene (Olefin Metathesis) Core->Cond3 Cond4 NaCl, DMSO, Heat (Krapcho Decarboxylation) Core->Cond4 Prod1 Quaternary b-Keto Ester Cond1->Prod1 Prod2 Functionalized Cyclopentanone Cond2->Prod2 Prod3 Cross-Metathesis Alkene Cond3->Prod3 Prod4 a-Methyl Hex-5-en-2-one Cond4->Prod4

Figure 1: Divergent orthogonal reactivity pathways of ethyl 2-methyl-3-oxohept-6-enoate.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and demonstrate the mechanistic principles discussed, the following field-proven protocols detail both the synthesis of the compound and its advanced utilization.

Protocol 1: Synthesis via Regioselective γ -Alkylation (Dianion Method)

Objective: To selectively alkylate the γ -carbon of ethyl 2-methylacetoacetate while preserving the α -methyl group[5].

  • Preparation: Flame-dry a 250 mL round-bottom flask under an inert argon atmosphere.

  • Deprotonation 1 (Kinetic α -anion): Suspend NaH (1.05 equiv, 60% dispersion in mineral oil) in anhydrous THF (0.5 M) and cool to 0 °C. Add ethyl 2-methylacetoacetate (1.0 equiv) dropwise. Stir for 15 minutes.

    • Causality: NaH selectively deprotonates the highly acidic α -proton (pKa ~11), forming the thermodynamic monoanion[1][5].

  • Deprotonation 2 (Thermodynamic γ -dianion): Add n -butyllithium (1.02 equiv, 1.6 M in hexanes) dropwise at 0 °C. Stir for 30 minutes.

    • Causality: The strong organolithium base deprotonates the less acidic γ -methyl group, generating a highly nucleophilic dianion[5].

  • Alkylation: Add allyl bromide (1.0 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Causality: Because the γ -carbanion is less stabilized than the α -carbanion, it is significantly more nucleophilic. Electrophilic attack by the allyl halide occurs exclusively at the γ -position[5].

  • Workup: Quench carefully with saturated aqueous NH 4​ Cl, extract with ethyl acetate, dry over MgSO 4​ , and purify via silica gel chromatography to isolate ethyl 2-methyl-3-oxohept-6-enoate.

Protocol 2: Photoredox-Catalyzed 5-exo-trig Radical Cyclization

Objective: To construct a complex cyclopentanone architecture utilizing the orthogonal reactivity of the terminal alkene[4].

  • Reaction Assembly: In a dry, transparent vial, combine ethyl 2-methyl-3-oxohept-6-enoate (1.0 equiv), the organic photocatalyst 4CzTPN (2 mol%), and 2,4,6-triisopropyl-thiophenol (10 mol%) in anhydrous solvent (e.g., acetonitrile).

  • Degassing: Sparge the solution with argon for 15 minutes.

    • Causality: Dissolved oxygen must be removed as it will quench the excited state of the photocatalyst and prematurely intercept radical intermediates[4].

  • Irradiation: Irradiate the mixture using a 450 nm blue LED at ambient temperature for 24 hours.

    • Causality: The excited photocatalyst oxidizes the β -keto ester to an electrophilic α -carbonyl radical. This radical rapidly undergoes a stereoselective 5-exo-trig cyclization onto the unactivated terminal alkene[4].

  • Hydrogen Atom Transfer (HAT): The resulting primary carbon radical abstracts a hydrogen atom from the thiophenol co-catalyst, terminating the radical chain and yielding the heavily functionalized cyclopentanone derivative[4].

References

1.[2] Title: Ethyl 2-methyl-3-oxohept-6-enoate | C10H16O3 | CID 10954205 - PubChem Source: nih.gov URL: [Link]

2.[5] Title: US7947738B2 - Bicyclic γ-amino acid derivative - Google Patents Source: google.com URL:

3.[3] Title: Cyclization Strategies in Carbonyl–Olefin Metathesis: An Up-to-Date Review - PMC Source: nih.gov URL: [Link]

4.[4] Title: Photoredox-Catalyzed Radical Cyclization of Unactivated Alkene-Substituted β-Ketoesters Enabled Asymmetric Total Synthesis of Tricyclic Prostaglandin D2 Metabolite Methyl Ester | JACS Au Source: acs.org URL: [Link]

5.[1] Title: Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters - AK Lectures Source: aklectures.com URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Ethyl 2-methyl-3-oxohept-6-enoate proper disposal procedures

As a Senior Application Scientist, I understand that ensuring the integrity of experimental workflows extends beyond the bench—it encompasses the entire lifecycle of the chemicals we utilize. Ethyl 2-methyl-3-oxohept-6-e...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that ensuring the integrity of experimental workflows extends beyond the bench—it encompasses the entire lifecycle of the chemicals we utilize. Ethyl 2-methyl-3-oxohept-6-enoate is a highly versatile beta-keto ester frequently employed in complex organic synthesis and drug development. However, its physicochemical properties demand stringent operational and disposal protocols to ensure laboratory safety and environmental compliance.

This guide provides a self-validating, step-by-step procedural framework for the safe handling, spill response, and proper disposal of Ethyl 2-methyl-3-oxohept-6-enoate.

Chemical Profile & Hazard Assessment

Before integrating any compound into a workflow, it is critical to understand the mechanistic basis of its hazards. Ethyl 2-methyl-3-oxohept-6-enoate features an enolizable beta-keto system and a terminal alkene (allyl group)[1]. The terminal double bond can undergo auto-oxidation if exposed to air and light over prolonged periods, while its vapor pressure necessitates respiratory protection.

Quantitative Chemical Data

Property Value
Chemical Name Ethyl 2-methyl-3-oxohept-6-enoate
CAS Number 87027-59-6
Molecular Formula C10H16O3
Molecular Weight 184.23 g/mol

| GHS Hazard Codes | H227 (Combustible), H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant) |

Mechanistic Insight: This compound is classified under GHS as a Category 4 Flammable Liquid (H227)[2]. This indicates a flash point typically between 60°C and 93°C[3]. While it may not strictly meet the EPA RCRA D001 characteristic waste criteria (which mandates a flash point < 60°C)[4], it must be treated with rigorous fire-safety precautions as a combustible organic waste to prevent vapor accumulation and accidental ignition[3].

Operational Safety & Handling Protocol

To establish a self-validating safety system, researchers must execute the following steps before initiating any experiment:

  • Engineering Controls: Always handle the chemical inside a certified, properly functioning chemical fume hood. Causality: This mitigates the risk of inhaling vapors (H335) and prevents the accumulation of combustible vapors in the general laboratory atmosphere[2].

  • Personal Protective Equipment (PPE): Don splash-proof chemical goggles, a standard flame-resistant laboratory coat, and nitrile gloves. Causality: Nitrile provides an effective barrier against beta-keto esters, preventing localized dermal irritation (H315)[1].

  • Ignition Source Elimination: Ensure the workspace is free of open flames, hot plates exceeding 50°C, and ungrounded electrical equipment. Causality: Although it requires heating to ignite, localized hot spots on equipment can easily exceed the compound's flash point, triggering ignition[3].

Proper Disposal Procedures

Disposal must align with institutional Environmental Health and Safety (EHS) guidelines and federal regulations for combustible organic liquids.

Step 1: Waste Stream Segregation

  • Decision Point: Determine if the waste mixture contains halogenated solvents (e.g., dichloromethane, chloroform).

  • Action: If halogen-free, route to the Non-Halogenated Organic Waste stream. If mixed with halogens, route to the Halogenated Organic Waste stream.

  • Causality: Segregating non-halogenated combustible liquids from halogenated ones is critical. Incinerating halogenated waste requires specialized scrubbers to neutralize corrosive hydrogen halide gases. Mixing them unnecessarily inflates disposal costs and complicates environmental compliance.

Step 2: Containerization

  • Transfer the waste into a high-density polyethylene (HDPE) or glass waste carboy compatible with organic esters.

  • Causality: Ensure the container is equipped with a vented cap. The alkene functionality is susceptible to auto-oxidation, which can generate trace gases. A vented cap prevents dangerous pressure buildup within the sealed container.

Step 3: Labeling and Documentation

  • Attach a standardized hazardous waste tag.

  • Explicitly list "Ethyl 2-methyl-3-oxohept-6-enoate" (avoid abbreviations like "EMOE").

  • Check the hazard boxes for "Combustible" and "Irritant" [2].

Step 4: Storage and EHS Transfer

  • Store the sealed waste container in a designated Flammables Storage Cabinet (< 25°C, ventilated) until EHS pickup.

  • Causality: Do not store alongside strong oxidizers (e.g., peroxides, nitric acid). The alkene and ketone functionalities are highly susceptible to rapid, exothermic oxidation which could lead to a thermal runaway event[3].

Spill Response Methodology

In the event of an accidental release, immediately execute the following logistical protocol:

  • Isolate & Evacuate: Extinguish all nearby ignition sources immediately. Evacuate non-essential personnel from the immediate area.

  • Ventilate: Maximize fume hood exhaust and ensure laboratory ventilation is operating at full capacity to disperse combustible vapors.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or universal spill pads). Causality: Never use combustible materials like sawdust; when saturated with a Category 4 flammable liquid, sawdust becomes a severe, localized fire hazard.

  • Collection: Using non-sparking tools, scoop the saturated absorbent into a compatible, sealable waste container.

  • Decontamination: Wash the spill surface with a mild detergent and water to remove residual ester, mitigating slipping hazards and lingering respiratory irritants.

  • Disposal: Label the container as "Spill Cleanup Material containing Ethyl 2-methyl-3-oxohept-6-enoate" and submit it to EHS for EPA-compliant incineration[4].

Logistical Disposal Workflow

G Start Ethyl 2-methyl-3-oxohept-6-enoate Waste Check Mixed with Halogenated Solvents? Start->Check Halogenated Halogenated Waste Stream (e.g., DCM, Chloroform) Check->Halogenated Yes NonHalogenated Non-Halogenated Waste Stream (Combustible Organics) Check->NonHalogenated No Labeling Label: Combustible, Irritant (H227, H315, H319) Halogenated->Labeling NonHalogenated->Labeling Storage Store in Flammables Cabinet (< 25°C, Ventilated) Labeling->Storage Disposal Incineration via EHS (EPA Compliant) Storage->Disposal

Logical workflow for the segregation and disposal of Ethyl 2-methyl-3-oxohept-6-enoate waste.

References

  • Ethyl 2-methyl-3-oxohept-6-enoate — Chemical Substance Information Source: NextSDS URL:[Link]

  • Ethyl 2-methyl-3-oxohept-6-enoate | C10H16O3 | CID 10954205 Source: PubChem (National Institutes of Health) URL:[Link]

  • Category 4 Flammable Liquids: All You Need to Know Source: CloudSDS URL:[Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: United States Environmental Protection Agency (EPA) URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-methyl-3-oxohept-6-enoate
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